Product packaging for 3-Bromo-2-(methylsulfonyl)pyridine(Cat. No.:CAS No. 1209459-95-9)

3-Bromo-2-(methylsulfonyl)pyridine

Cat. No.: B3032179
CAS No.: 1209459-95-9
M. Wt: 236.09
InChI Key: BFARUAGWJVGGMV-UHFFFAOYSA-N
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Description

3-Bromo-2-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2S B3032179 3-Bromo-2-(methylsulfonyl)pyridine CAS No. 1209459-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARUAGWJVGGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298363
Record name 3-Bromo-2-(methylsulfonyl)pyridine
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Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-95-9
Record name 3-Bromo-2-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209459-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(methylsulfonyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2-(methylsulfonyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-(methylsulfonyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Core Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic design of molecular building blocks is paramount. Among these, heterocyclic compounds—particularly pyridine derivatives—form the backbone of a vast number of approved pharmaceuticals and agrochemicals.[1][2][3] this compound emerges as a highly functionalized and versatile scaffold, offering researchers a unique combination of reactive sites and electronic properties. Its structure, featuring a pyridine core, a strategically placed bromine atom, and a potent electron-withdrawing methylsulfonyl group, makes it an invaluable intermediate for constructing complex molecular architectures.

This guide provides an in-depth analysis of the core chemical properties, reactivity, synthesis, and applications of this compound (CAS No: 1209459-95-9).[4] The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Core Physicochemical and Structural Characteristics

The utility of any chemical scaffold begins with a fundamental understanding of its physical and structural properties. These data points are critical for reaction design, purification, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 3-bromo-2-methylsulfonylpyridinePubChemLite[5]
CAS Number 1209459-95-9ChemicalBook[4]
Molecular Formula C₆H₆BrNO₂SPubChemLite[5]
Molecular Weight 236.09 g/mol PubChem[6]
Monoisotopic Mass 234.93027 DaPubChemLite[5]
InChI InChI=1S/C6H6BrNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3PubChemLite[5]
InChIKey BFARUAGWJVGGMV-UHFFFAOYSA-NPubChemLite[5]
SMILES CS(=O)(=O)C1=C(C=CC=N1)BrPubChemLite[5]
Predicted XLogP3 1.1PubChemLite[5]
Topological Polar Surface Area 55.4 ŲPubChem[6]

Spectral Data for Structural Elucidation

Structural confirmation of this compound relies on standard analytical techniques. While raw spectral data is typically provided by suppliers upon request, the expected characteristics are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to a singlet in the aliphatic region for the methyl group of the sulfone.[7]

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals: five for the sp² hybridized carbons of the pyridine ring and one for the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted mass-to-charge ratios for various adducts are available in public databases.[5]

Synthesis: A Strategic Approach

The synthesis of this compound typically involves the introduction of the methylsulfonyl group onto a pre-existing bromopyridine core. A common and effective strategy is the oxidation of the corresponding methylthio (sulfide) precursor. This two-step approach allows for precise control over the final structure.

Generalized Synthesis Workflow

Synthesis_Workflow start 2,3-Dibromopyridine reagent1 Sodium thiomethoxide (NaSMe) intermediate 3-Bromo-2-(methylthio)pyridine start->intermediate Nucleophilic Aromatic Substitution (SNAr) reagent2 Oxidizing Agent (e.g., m-CPBA, Oxone®) product This compound intermediate->product Oxidation

Caption: Generalized synthetic route to this compound.

Protocol 1: Synthesis via Oxidation of 3-Bromo-2-(methylthio)pyridine

Causality: This protocol is based on the principle that sulfides are readily oxidized to sulfones using common oxidizing agents. The choice of a two-step oxidation (e.g., with m-CPBA) allows for the isolation of the intermediate sulfoxide if desired, but a more forceful oxidation can directly yield the sulfone.

Materials:

  • 3-Bromo-2-(methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or similar chlorinated solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve 3-Bromo-2-(methylthio)pyridine (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

  • Oxidant Addition: Add the oxidizing agent (e.g., m-CPBA, ~2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess ensures complete conversion to the sulfone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its functional groups. The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. The bromine atom at the C3 position serves as a versatile handle for cross-coupling reactions.

Key Reaction Pathways

Reactivity_Diagram start This compound node_suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) prod_suzuki 3-Aryl-2-(methylsulfonyl)pyridine start->prod_suzuki C-C bond formation node_buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) prod_buchwald 3-Amino-2-(methylsulfonyl)pyridine start->prod_buchwald C-N bond formation node_snar Nucleophilic Aromatic Substitution (Nu-, High Temp) prod_snar 3-Bromo-2-(Nu)pyridine start->prod_snar SO2Me as leaving group

Caption: Major reaction pathways for this compound.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 3-position is the primary site for reactivity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.[8]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents.

    • Buchwald-Hartwig Amination: Reaction with amines provides access to 3-aminopyridine derivatives.

    • Sonogashira Coupling: Reaction with terminal alkynes yields 3-alkynylpyridines.

  • Nucleophilic Aromatic Substitution (SNA_r): The methylsulfonyl group is one of the most powerful activating groups for S_NAr reactions and can function as an excellent leaving group, often superior to halogens. While the bromine atom is the more common handle for cross-coupling, under forcing conditions (high temperature, strong nucleophile), the methylsulfonyl group at the C2 position can be displaced by nucleophiles. This provides an alternative pathway for functionalization at the C2 position.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] this compound serves as a high-value intermediate for accessing novel pyridine-based compounds.

  • Enzyme Inhibitor Synthesis: The methylsulfonyl group is an effective hydrogen bond acceptor, capable of forming strong interactions with amino acid residues in an enzyme's active site.[8] This property is exploited in the design of various inhibitors, particularly kinase inhibitors, which are crucial in oncology research.[9]

  • Scaffold for SAR Studies: The bromine atom provides a reliable chemical handle for systematically introducing a wide array of functional groups.[9] This allows for comprehensive Structure-Activity Relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Bioisosteric Replacement: The methylsulfonylpyridine core can be used as a bioisostere for other aromatic systems, helping to modulate properties like solubility, metabolic stability, and target engagement.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS). Note that this is a summary and the full SDS from the supplier should always be consulted prior to use.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][10]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[6][10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[6][10]

  • Acute Toxicity, Oral: May be harmful if swallowed.[6]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

  • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Keep away from strong oxidizing agents and strong acids.[11][13]

Conclusion

This compound is a cornerstone reagent for the synthesis of complex, functionalized pyridine derivatives. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling at the C3-bromo position, makes it a predictable and powerful tool for molecular construction. The presence of the methylsulfonyl group not only modulates the electronic character of the ring but also serves as a key pharmacophoric feature for enhancing interactions with biological targets. For the research scientist, a thorough understanding of its properties, synthesis, and reactivity unlocks a direct and efficient path to novel chemical entities with significant potential in pharmaceutical and materials science discovery.

References

Synthesis of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 3-Bromo-2-(methylsulfonyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing from the commercially available precursor, 3-Bromo-2-chloropyridine. The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) to install a methylthio- group, followed by a controlled oxidation to the desired methylsulfonyl moiety. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of the experimental choices involved.

Introduction: The Significance of the Pyridine Sulfone Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals. When functionalized with a sulfonyl group, its electronic properties are significantly altered, enhancing its ability to act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets. The methylsulfonyl group, in particular, is a bioisostere for other functionalities and can improve the pharmacokinetic profile of drug candidates, including metabolic stability and solubility. This compound, with its strategically placed bromine atom, serves as a versatile intermediate for further functionalization via cross-coupling reactions, making it a highly valuable building block for creating diverse chemical libraries for drug discovery and agrochemical research.[1][2]

This guide details a common and scalable synthetic pathway, emphasizing the rationale behind the chosen reagents and conditions to ensure reproducibility and high yield.

Strategic Approach: A Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is to disconnect the sulfone group first, which reveals a sulfide precursor. The sulfide can then be disconnected at the C-S bond, leading back to a halogenated pyridine and a simple sulfur nucleophile. This retrosynthetic strategy forms the basis of our forward synthesis.

G Target This compound Sulfide 3-Bromo-2-(methylthio)pyridine Target->Sulfide Oxidation Precursor 3-Bromo-2-chloropyridine + Sodium Thiomethoxide Sulfide->Precursor SNAr Disconnection

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Key Intermediate, 3-Bromo-2-(methylthio)pyridine

The first stage of the synthesis involves the formation of the C-S bond via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective on electron-deficient aromatic rings like pyridine.

Rationale for Starting Material: 3-Bromo-2-chloropyridine

3-Bromo-2-chloropyridine is an ideal electrophile for this reaction. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, which activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[3] This activation allows the reaction to proceed under relatively mild conditions. The chlorine atom at the C2 position is a good leaving group, facilitating the substitution.

This starting material can be synthesized via several methods, most notably through a Sandmeyer reaction of 3-amino-2-chloropyridine, which provides a reliable route to this key precursor.[4][5][6][7][8]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a two-step process involving an initial addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.[9]

  • Addition: The thiomethoxide anion (CH₃S⁻) attacks the electron-deficient C2 carbon of the pyridine ring. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, 3-Bromo-2-(methylthio)pyridine.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of 3-Bromo-2-(methylthio)pyridine

This protocol is adapted from general procedures for SNAr reactions on halopyridines.[10][11]

Materials and Reagents:

Reagent/MaterialFormulaMol. Wt. ( g/mol )Role
3-Bromo-2-chloropyridineC₅H₃BrClN192.44Electrophile
Sodium thiomethoxideCH₃SNa70.09Nucleophile
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Diethyl ether(C₂H₅)₂O74.12Extraction Solvent
Saturated aq. NaCl (Brine)NaCl58.44Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Procedure:

  • To a stirred solution of 3-Bromo-2-chloropyridine (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration) under a nitrogen atmosphere, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-Bromo-2-(methylthio)pyridine as a solid or oil.

Part II: Oxidation to this compound

The final step is the oxidation of the electron-rich sulfide intermediate to the corresponding sulfone. This transformation is a cornerstone of sulfur chemistry.

The Oxidation Reaction and Choice of Reagent

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. To achieve the full oxidation to the sulfone, a sufficient amount of a strong oxidizing agent is required.

meta-Chloroperoxybenzoic acid (m-CPBA) is an excellent choice for this transformation. It is commercially available, easy to handle (compared to other peroxy acids), and highly effective.[12][13] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM). To ensure the reaction proceeds to the sulfone and does not stop at the sulfoxide stage, at least two equivalents of m-CPBA are used.[14]

G Sulfide 3-Bromo-2-(methylthio)pyridine Sulfoxide 3-Bromo-2-(methylsulfinyl)pyridine Sulfide->Sulfoxide 1 eq. m-CPBA Sulfone This compound Sulfoxide->Sulfone 1 eq. m--CPBA

Caption: Stepwise oxidation from sulfide to sulfone.

Experimental Protocol: Oxidation to the Final Product

This protocol is based on established methods for the oxidation of sulfides to sulfones.[15][16]

Materials and Reagents:

Reagent/MaterialFormulaMol. Wt. ( g/mol )Role
3-Bromo-2-(methylthio)pyridineC₆H₆BrNS204.09Substrate
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57Oxidizing Agent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Saturated aq. Sodium BicarbonateNaHCO₃84.01Quenching/Wash
Saturated aq. Sodium ThiosulfateNa₂S₂O₃158.11Quenching Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Procedure:

  • Dissolve 3-Bromo-2-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 70-77% purity, 2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid byproduct) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography if necessary.

Table 2: Summary of Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1 SNArNaSMeDMFRoom Temp.>85%
2 Oxidationm-CPBADCM0 °C to RT>90%
Characterization of this compound

The final product is expected to be a white to off-white solid.

  • Molecular Formula: C₆H₆BrNO₂S[17]

  • Molecular Weight: 236.09 g/mol [17]

  • ¹H NMR: Protons on the pyridine ring will show characteristic shifts, and a sharp singlet corresponding to the methyl group of the sulfone (typically around 3.2-3.5 ppm) will be present.

  • ¹³C NMR: Signals for the five pyridine carbons and the methyl carbon will be observed. The carbon attached to the sulfone group will be significantly downfield.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom.

Safety and Handling

  • Halogenated Pyridines: These compounds are generally irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • Sodium Thiomethoxide: This reagent is malodorous and hygroscopic. Handle under an inert atmosphere.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can cause fire if it comes into contact with flammable materials. It is also an irritant. Avoid contact with skin and eyes and store it at low temperatures in a plastic container.[13]

Conclusion

The synthesis of this compound can be reliably achieved in high yield through a two-step sequence involving a nucleophilic aromatic substitution followed by an oxidation. This method utilizes readily available starting materials and well-established, robust chemical transformations. The resulting product is a versatile intermediate, primed for further elaboration in synthetic campaigns aimed at discovering new pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Structural Analysis of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its inherent electronic properties and capacity for diverse functionalization make it a "privileged structure" in drug design. This guide focuses on a specific, yet increasingly significant derivative: 3-Bromo-2-(methylsulfonyl)pyridine . The strategic placement of a bromine atom and a potent electron-withdrawing methylsulfonyl group on the pyridine core creates a molecule with unique reactivity and a high potential for covalent and non-covalent interactions with biological targets. Understanding the precise three-dimensional structure and electronic landscape of this compound is paramount for its effective application in the synthesis of novel pharmaceuticals. This document serves as a comprehensive technical resource, providing a deep dive into the structural elucidation of this compound through a multi-faceted analytical approach.

Molecular Architecture and Physicochemical Properties

This compound possesses the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted at the 2-position with a methylsulfonyl group (-SO₂CH₃) and at the 3-position with a bromine atom.

PropertyValueReference
CAS Number 1209459-95-9[1][2]
Molecular Formula C₆H₆BrNO₂S[1][3]
Molecular Weight 236.09 g/mol [1]
InChIKey BFARUAGWJVGGMV-UHFFFAOYSA-N[3]
SMILES CS(=O)(=O)C1=C(Br)C=CC=N1[3]

The presence of the strongly electron-withdrawing sulfonyl group significantly influences the electronic distribution within the pyridine ring, impacting its reactivity and spectroscopic properties.[4]

Synthesis and Elucidation of Structure

The synthesis of this compound is a critical aspect of its utility. While various methods for the synthesis of substituted pyridines exist, a common approach involves the oxidation of a precursor thioether. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

Synthesis_Workflow Start 2-Chloro-3-bromopyridine Step1 Nucleophilic Substitution with Sodium Thiomethoxide Start->Step1 Intermediate 3-Bromo-2-(methylthio)pyridine Step1->Intermediate Step2 Oxidation (e.g., with m-CPBA or Oxone®) Intermediate->Step2 Product This compound Step2->Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical transformations for analogous compounds.

Step 1: Synthesis of 3-Bromo-2-(methylthio)pyridine

  • To a solution of 2-chloro-3-bromopyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-(methylthio)pyridine.

Step 2: Oxidation to this compound

  • Dissolve the 3-bromo-2-(methylthio)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Structural Analysis

A comprehensive structural analysis of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the three protons of the methyl group.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6dd1HH-6
~7.9dd1HH-4
~7.4dd1HH-5
~3.4s3H-SO₂CH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The 'dd' designation stands for doublet of doublets, and 's' for singlet.

The downfield chemical shifts of the pyridine protons are a result of the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing sulfonyl group.[5] The coupling patterns (doublet of doublets) arise from the spin-spin interactions between adjacent protons on the ring. The methyl group appears as a singlet as it has no adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~158C-2
~152C-6
~142C-4
~128C-5
~120C-3
~45-SO₂CH₃

Note: These are approximate chemical shifts. The actual values can be influenced by the solvent.

The carbon atom attached to the highly electronegative sulfonyl group (C-2) is expected to be the most downfield-shifted among the pyridine ring carbons.[6] The carbon bearing the bromine atom (C-3) will also exhibit a characteristic chemical shift. The methyl carbon of the sulfonyl group will appear at a significantly upfield chemical shift.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretching (aromatic)
~1570, ~1450C=C and C=N stretching (pyridine ring)
~1320 (asymmetric)S=O stretching (sulfonyl)
~1150 (symmetric)S=O stretching (sulfonyl)
~960S-C stretching
~800-700C-H out-of-plane bending (aromatic)

The strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group and are crucial for confirming its presence.[8][9] The C-H and ring stretching vibrations confirm the presence of the substituted pyridine moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 235 and 237 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[10]

  • Key Fragmentation Pathways:

    • Loss of the methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 220/222.

    • Loss of sulfur dioxide (SO₂) to give a fragment at m/z 171/173.

    • Cleavage of the C-S bond, leading to fragments corresponding to the bromopyridyl cation and the methylsulfonyl radical.

MS_Fragmentation M [M]⁺˙ m/z 235/237 Frag1 [M - CH₃]⁺ m/z 220/222 M->Frag1 - •CH₃ Frag2 [M - SO₂]⁺˙ m/z 171/173 M->Frag2 - SO₂ Frag3 [C₅H₃BrN]⁺˙ m/z 156/158 M->Frag3 - •SO₂CH₃

Caption: A simplified representation of the key fragmentation pathways for this compound.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information about the connectivity and electronic environment of this compound, single-crystal X-ray diffraction would provide the unambiguous, three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a publicly available crystal structure for this specific compound has not been identified. However, the analysis of crystal structures of closely related compounds can provide valuable insights into the expected molecular geometry and packing.

Conclusion: A Versatile Building Block for Drug Discovery

The structural analysis of this compound, through the synergistic application of NMR, FT-IR, and mass spectrometry, provides a detailed and confident elucidation of its molecular architecture. The distinct spectroscopic signatures, driven by the interplay of the pyridine ring, the bromine atom, and the methylsulfonyl group, offer a clear fingerprint for its identification and characterization. This robust understanding of its structure is fundamental for chemists and pharmacologists who utilize this compound as a versatile building block in the synthesis of complex, biologically active molecules. The insights gained from this analysis empower the rational design of novel therapeutics, leveraging the unique electronic and steric properties of this privileged scaffold.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Bromo-2-(methylsulfonyl)pyridine, a significant heterocyclic compound in medicinal and materials chemistry. In the absence of publicly available experimental spectra, this document leverages predictive models and comparative analysis with structurally related analogues to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural and electronic properties of this molecule.

Introduction: The Significance of this compound

This compound belongs to a class of substituted pyridines that are of considerable interest in the development of novel pharmaceuticals and functional materials. The pyridine ring is a common scaffold in numerous biologically active compounds, and its substitution pattern dramatically influences its chemical reactivity, biological targeting, and physical properties. The presence of a bromine atom at the 3-position and a strongly electron-withdrawing methylsulfonyl group at the 2-position creates a unique electronic environment within the aromatic ring.

Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity and purity of such compounds in any research and development pipeline. This guide provides a detailed analysis of the expected spectroscopic signatures of this compound, offering a foundational reference for its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one singlet in the aliphatic region for the methyl group of the sulfonyl moiety.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.7 - 8.9Doublet of doublets1HH-6
~8.1 - 8.3Doublet of doublets1HH-4
~7.4 - 7.6Doublet of doublets1HH-5
~3.4 - 3.6Singlet3H-SO₂CH₃

Causality and Interpretation:

The chemical shifts of the pyridine protons are significantly influenced by the electronic effects of the substituents. The methylsulfonyl group is a potent electron-withdrawing group, which deshields the adjacent protons, shifting them downfield. The bromine atom also has an electron-withdrawing inductive effect.

  • H-6: This proton is ortho to the nitrogen atom and is expected to be the most downfield signal due to the combined deshielding effects of the nitrogen and the adjacent electron-withdrawing groups.

  • H-4: This proton is deshielded by the adjacent bromine and the nitrogen atom.

  • H-5: This proton is expected to be the most upfield of the aromatic protons.

  • -SO₂CH₃: The methyl protons are adjacent to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a simple methyl group.

The coupling pattern will be informative. We expect to see a doublet of doublets for each aromatic proton due to coupling with its two neighbors. For instance, H-6 will be coupled to H-5 and H-4 (a smaller long-range coupling).

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals: five for the pyridine ring carbons and one for the methyl carbon.

Predicted Chemical Shift (δ) ppm Assignment
~155 - 160C-2
~150 - 155C-6
~140 - 145C-4
~125 - 130C-5
~120 - 125C-3
~40 - 45-SO₂CH₃

Causality and Interpretation:

  • C-2 and C-3: The carbons directly attached to the electron-withdrawing sulfonyl and bromo groups will have their chemical shifts significantly affected. C-2, bonded to the highly deshielding sulfonyl group, is expected to be far downfield. C-3, attached to bromine, will also be downfield.

  • C-6 and C-4: These carbons are influenced by the nitrogen atom and the substituents, leading to downfield shifts.

  • C-5: This carbon is expected to be the most shielded of the aromatic carbons.

  • -SO₂CH₃: The methyl carbon is deshielded by the sulfonyl group.

Experimental Protocol for NMR Data Acquisition

A generalized protocol for obtaining high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the pyridine ring and the methylsulfonyl group.

Predicted Absorption Frequency (cm⁻¹) Vibrational Mode Expected Intensity
~3100 - 3000C-H stretching (aromatic)Medium to Weak
~1580, 1470, 1420C=C and C=N stretching (pyridine ring)Medium to Strong
~1320 - 1280Asymmetric SO₂ stretchingStrong
~1160 - 1120Symmetric SO₂ stretchingStrong
~1100 - 1000C-Br stretchingMedium
~970 - 950S-CH₃ stretchingMedium

Causality and Interpretation:

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

  • Sulfonyl Group Vibrations: The most prominent peaks in the IR spectrum will be the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. These are highly diagnostic for the presence of this functional group.[1]

  • C-Br Vibration: The C-Br stretching frequency is typically found in the lower wavenumber region of the fingerprint area.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₆BrNO₂S. The nominal molecular weight is 235 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[2]

m/z (mass-to-charge ratio) Assignment Notes
235 / 237[M]⁺Molecular ion peak doublet
156 / 158[M - SO₂CH₃]⁺Loss of the methylsulfonyl radical
78[C₅H₄N]⁺Pyridyl cation after loss of Br and SO₂CH₃

Causality and Interpretation of Fragmentation:

Upon ionization in the mass spectrometer, the molecular ion will undergo fragmentation. Common fragmentation pathways for this molecule are expected to involve the cleavage of the C-S and C-Br bonds.

  • Loss of the methylsulfonyl radical (-SO₂CH₃): This would result in a fragment ion at m/z 156/158.

  • Loss of a bromine radical (-Br): This would lead to a fragment at m/z 156.

  • Further fragmentation of the pyridine ring can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This method often leads to extensive fragmentation.

    • Electrospray Ionization (ESI): A softer ionization technique, often used with liquid chromatography, that typically results in less fragmentation and a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Assignments

predicted_1H_NMR cluster_molecule This compound cluster_assignments Predicted ¹H NMR Assignments mol mol H6 H-6 (~8.7-8.9 ppm) H4 H-4 (~8.1-8.3 ppm) H5 H-5 (~7.4-7.6 ppm) CH3 -SO₂CH₃ (~3.4-3.6 ppm)

Caption: Predicted ¹H NMR chemical shift assignments.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and by drawing comparisons with analogous structures, a comprehensive and scientifically grounded characterization has been presented. The provided protocols offer standardized methods for the future experimental validation of this data. This guide serves as a valuable resource for scientists working with this and related heterocyclic compounds, facilitating their research and development efforts.

References

Physical properties of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-(methylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 1209459-95-9).[1] As a key intermediate in medicinal and agrochemical research, a thorough understanding of its characteristics is essential for its effective application. This document consolidates available data on its molecular structure, physicochemical parameters, and spectral signatures. Furthermore, it outlines established protocols for its synthesis and characterization, and provides critical safety and handling information based on analogous chemical structures. This guide is intended for researchers, chemists, and professionals in drug development who utilize substituted pyridines in complex molecular synthesis.

Chemical Identity and Molecular Structure

This compound is a halogenated pyridine derivative featuring a methylsulfonyl group at the 2-position and a bromine atom at the 3-position. The presence of the strongly electron-withdrawing sulfonyl group and the halogen significantly influences the electronic properties and reactivity of the pyridine ring, making it a versatile building block in organic synthesis.

Molecular Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1209459-95-9[1]

  • Molecular Formula: C₆H₆BrNO₂S[2]

  • InChI: 1S/C6H6BrNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3[3]

  • InChIKey: BFARUAGWJVGGMV-UHFFFAOYSA-N[3]

  • SMILES: CS(=O)(=O)C1=C(C=CC=N1)Br[3]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized below. It is important to note that several of these values are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource / Comment
Molecular Weight 236.09 g/mol [2]
Monoisotopic Mass 234.93027 Da[3]
Appearance Solid (typical for similar compounds)Inferred from structure
Boiling Point 380.3 ± 42.0 °CPredicted[2][4]
Density 1.678 ± 0.06 g/cm³Predicted[2][4]
Solubility No data availableExpected to be soluble in polar aprotic solvents like DMSO, DMF, and chlorinated solvents.
Storage Temperature Room Temperature[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methyl group protons. The electron-withdrawing nature of the bromo and methylsulfonyl substituents will cause the aromatic protons to appear in the downfield region (typically δ 7.0-9.0 ppm). The methyl protons of the sulfonyl group will appear as a sharp singlet, typically in the δ 3.0-3.5 ppm region. A ¹H NMR spectrum is available for reference.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for this compound are expected at:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic pyridine ring.

  • ~1580-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1350-1300 cm⁻¹ & ~1160-1140 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, respectively. These are strong and characteristic bands for sulfones.[9]

  • ~800-600 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

AdductCalculated m/z
[M+H]⁺ 235.93755
[M+Na]⁺ 257.91949
[M-H]⁻ 233.92299
Data sourced from predicted values.[3]

Reactivity and Applications

The methylsulfonyl group at the C2 position of the pyridine ring is a potent electron-withdrawing group and can also function as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions.[10] This reactivity profile makes this compound a valuable intermediate for introducing the substituted pyridine moiety into larger, more complex molecules. It is primarily utilized as a building block in the synthesis of pharmacologically active compounds, such as selective cyclooxygenase-2 (COX-2) inhibitors, and in the development of novel agrochemicals.[11]

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. The following information is based on the known hazards of analogous compounds, such as other bromopyridines, and should be used as a guideline. A thorough risk assessment should be conducted before handling.

  • Hazard Identification: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation or damage. May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Experimental Protocols

Proposed Synthesis

cluster_0 Step 1: Oxidation cluster_1 Step 2: Bromination start 2-(Methylthio)pyridine reagent1 H₂O₂ / Acetic Acid start->reagent1 Oxidation product1 2-(Methylsulfonyl)pyridine reagent1->product1 reagent2 DBDMH / Solvent product1->reagent2 Electrophilic Aromatic Substitution final_product This compound reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Oxidation of 2-(Methylthio)pyridine to 2-(Methylsulfonyl)pyridine This protocol is adapted from a standard procedure for oxidizing thioethers to sulfones.[9][13]

  • Dissolve 2-(methylthio)pyridine (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice-water bath.

  • Add 30% hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite to destroy excess peroxide.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(methylsulfonyl)pyridine.

Step 2: Bromination of 2-(Methylsulfonyl)pyridine This protocol is based on modern methods for the bromination of electron-deficient pyridine rings.[14]

  • Dissolve 2-(methylsulfonyl)pyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55-1.1 equivalents). The addition of a catalytic amount of an acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) may accelerate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a standard analytical workflow.

cluster_analysis Spectroscopic & Purity Analysis cluster_data Data Interpretation sample Purified Sample of This compound nmr ¹H and ¹³C NMR sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir FT-IR Spectroscopy sample->ir purity Purity Analysis (HPLC/GC) sample->purity nmr_data Confirm structural connectivity and proton/carbon environments. nmr->nmr_data ms_data Confirm molecular weight and isotopic pattern (Br). ms->ms_data ir_data Confirm presence of key functional groups (S=O, C=N). ir->ir_data purity_data Determine chemical purity (e.g., >95%). purity->purity_data

Caption: Standard workflow for analytical characterization.

References

Solubility of 3-Bromo-2-(methylsulfonyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-2-(methylsulfonyl)pyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to in vivo bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational theories of solubility, the influence of solvent properties, and a detailed protocol for the empirical determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, its solubility profile in various organic solvents is a critical piece of pre-formulation data. Low solubility can lead to a cascade of developmental challenges, including poor absorption and bioavailability, underestimation of toxicity in in vitro assays, and difficulties in preparing parenteral formulations.[1][2] Therefore, a thorough understanding and accurate measurement of solubility are indispensable in the early stages of drug discovery and lead optimization.[1][2]

This guide will delve into the theoretical underpinnings that govern the solubility of this compound and provide a robust experimental framework for its determination.

Physicochemical Profile: this compound

A foundational understanding of the solute's own properties is the first step in predicting its solubility behavior.

  • Chemical Name: this compound

  • CAS Number: 1209459-95-9

  • Molecular Formula: C₆H₆BrNO₂S[3]

  • Molecular Weight: 236.08 g/mol [3]

Structural Analysis and Predicted Solubility:

The structure of this compound features a pyridine ring, which imparts a degree of polarity due to the electronegative nitrogen atom. The presence of a bromine atom adds to the molecular weight and can participate in halogen bonding. The most significant feature influencing its polarity is the methylsulfonyl (-SO₂CH₃) group. This is a highly polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

Based on this structure, we can hypothesize:

  • The molecule possesses both a somewhat non-polar aromatic ring and a highly polar sulfonyl group, giving it a mixed polarity.

  • Solubility is likely to be favored in polar organic solvents that can interact favorably with the methylsulfonyl group.

  • Its ability to act as a hydrogen bond acceptor suggests that protic solvents capable of hydrogen bond donation may be effective.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][4] The dissolution process is a balance of overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[2]

Key Solvent Properties Influencing Solubility

Several key physicochemical properties of organic solvents dictate their dissolving power for a given solute:

  • Polarity: This is a measure of the separation of electric charge leading to a molecular dipole moment. Polar solvents have large dipole moments and are effective at dissolving polar solutes.

  • Dielectric Constant (ε): This is a measure of a solvent's ability to separate ions and solvate them.[5] Solvents with high dielectric constants are generally more polar.

  • Hydrogen Bonding Capability: Solvents can be classified as hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ketones, ethers), or non-hydrogen bonding.[6] The ability of a solvent to participate in hydrogen bonding with the solute is a powerful driver of solubility.[4][6]

Properties of Common Organic Solvents

The following table summarizes the properties of a range of organic solvents, ordered by increasing polarity index, to aid in solvent selection for solubility studies.

SolventPolarity Index (P')[3]Dielectric Constant (ε) at 20°C[5]Hydrogen Bonding Capability
Hexane0.11.88Non-polar, Aprotic
Toluene2.42.38Non-polar, Aprotic
Diethyl Ether2.84.33Polar, Aprotic (H-bond acceptor)
Dichloromethane3.18.93Polar, Aprotic
Tetrahydrofuran (THF)4.07.58Polar, Aprotic (H-bond acceptor)
Ethyl Acetate4.46.02Polar, Aprotic (H-bond acceptor)
Acetone5.120.7Polar, Aprotic (H-bond acceptor)
Methanol5.132.70Polar, Protic (H-bond donor & acceptor)
Acetonitrile5.837.5Polar, Aprotic
Dimethylformamide (DMF)6.436.71Polar, Aprotic (H-bond acceptor)
Dimethyl Sulfoxide (DMSO)7.246.68Polar, Aprotic (H-bond acceptor)
Water10.280.1Polar, Protic (H-bond donor & acceptor)

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][7]

Rationale and Causality

This method relies on creating a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient period to reach equilibrium.[7][8] The subsequent separation of the solid phase and quantification of the dissolved compound in the liquid phase yields the solubility value.[7] The long incubation time ensures that the system reaches thermodynamic equilibrium, avoiding the overestimation that can occur with faster, kinetic methods which may generate supersaturated solutions.[4]

Step-by-Step Methodology

1. Preparation:

  • Ensure the this compound is of high purity and, if possible, consistent crystalline form, as different polymorphs can have different solubilities.
  • Select a range of organic solvents (e.g., from the table above) to test.
  • Prepare a series of clean, sealable glass vials or flasks.

2. Addition of Compound and Solvent:

  • Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[4]
  • Accurately pipette a known volume of the selected organic solvent into each vial.

3. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C, depending on the desired experimental conditions).
  • Agitate the suspensions for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2][7] It is advisable to sample at intermediate time points (e.g., 12, 24, 48 hours) to confirm that the concentration has plateaued.

4. Phase Separation:

  • Once equilibration is complete, remove the vials from the shaker. Allow them to stand to let the excess solid settle.
  • To separate the saturated liquid phase from the undissolved solid, use either centrifugation or filtration.[7]
  • Centrifugation: Centrifuge the vials at high speed to pellet the solid material.
  • Filtration: Use a syringe fitted with a chemically-resistant filter (e.g., PTFE) to draw the supernatant. This is often the preferred method to ensure no fine particles remain.

5. Quantification:

  • Carefully take an aliquot of the clear supernatant (the saturated solution).
  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
  • Determine the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][2]
  • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

6. Calculation:

  • Calculate the original concentration in the saturated solution, accounting for any dilutions made.
  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Process and Principles

Diagrams can aid in understanding complex workflows and relationships.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-48h) B->C D Centrifugation or Filtration of Suspension C->D E Sample Supernatant D->E F Dilute Sample E->F G Analyze by HPLC or LC-MS F->G H Calculate Concentration (Solubility) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties SolutePolarity Molecular Polarity (Sulfonyl Group) Solubility Solubility SolutePolarity->Solubility 'Like Dissolves Like' SoluteHbond H-Bond Acceptor Capability SoluteHbond->Solubility Favorable Interaction SolventPolarity Polarity / Dielectric Constant SolventPolarity->Solubility 'Like Dissolves Like' SolventHbond H-Bond Donor/ Acceptor SolventHbond->Solubility Favorable Interaction

Caption: Factors Influencing Solubility.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the structural components suggest that prudent laboratory practices are essential. The related compound, 3-Bromopyridine, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Handling Solvents: Many organic solvents are flammable. Keep them away from heat, sparks, and open flames.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Always consult the specific SDS for each solvent being used and perform a thorough risk assessment before beginning any experimental work.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step in its evaluation as a potential drug candidate. Although specific data may not be readily available, a robust understanding of the theoretical principles of solubility, combined with the rigorous application of the shake-flask method, allows researchers to generate the high-quality, reliable data needed to guide further development. By carefully considering the interplay between the physicochemical properties of the solute and the solvent, scientists can make informed decisions in solvent selection for synthesis, purification, formulation, and biological testing.

References

The Versatile Heterocyclic Scaffold: A Technical Guide to 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of functionalized heterocyclic moieties is a cornerstone of molecular design. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of bioactive molecules and functional materials. This guide provides an in-depth technical exploration of 3-Bromo-2-(methylsulfonyl)pyridine , a versatile and highly functionalized building block.

The unique arrangement of a bromine atom at the 3-position and a potent electron-withdrawing methylsulfonyl group at the 2-position imbues this molecule with a distinct reactivity profile. This strategic functionalization renders it an exceptional substrate for a variety of transformative chemical reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity and handling of this building block is paramount to unlocking its full potential in the synthesis of novel chemical entities.

This document will elucidate the chemical properties, synthesis, and reactivity of this compound. We will delve into the mechanistic underpinnings of its participation in key synthetic transformations and provide field-proven insights and detailed protocols to guide its effective utilization in the laboratory.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1209459-95-9[1]
Molecular Formula C₆H₆BrNO₂S[1]
Molecular Weight 236.09 g/mol
Appearance Not specified (typically a solid)
Storage Temperature Room Temperature[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides key information about the structure of the molecule.[2]

  • Mass Spectrometry: The predicted monoisotopic mass is 234.93027 Da. The predicted m/z for the [M+H]⁺ ion is 235.93755.[3] The presence of bromine would result in a characteristic M/M+2 isotopic pattern.

Synthesis of the Building Block

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the initial search, a plausible and commonly employed synthetic route involves a two-step sequence starting from a suitable precursor like 3-bromo-2-chloropyridine or the more readily available 2-amino-3-bromopyridine. A general conceptual workflow is outlined below.

G cluster_0 Synthesis Pathway Start 3-Bromo-2-aminopyridine Step1 Diazotization followed by Sandmeyer-type reaction with a sulfur source (e.g., NaSMe) Start->Step1 1. Intermediate 3-Bromo-2-(methylthio)pyridine Step1->Intermediate yields Step2 Oxidation (e.g., with m-CPBA or Oxone®) Intermediate->Step2 2. Product This compound Step2->Product yields

Caption: Conceptual workflow for the synthesis of this compound.

The Reactive Heart: Understanding the Chemical Behavior

The synthetic utility of this compound stems from the interplay of its two key functional groups: the bromine atom, a versatile handle for cross-coupling reactions, and the methylsulfonyl group, a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine the arylboronic acid (1.2 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents), and this compound (1.0 equivalent).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a phosphine ligand such as SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'-B(OR)2 Base PdII_Aryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0_L Pd(0)L_n Ox_Add Oxidative Addition Pd0_L->Ox_Add Ar-Br PdII_Complex_BH Ar-Pd(II)-Br(L_n) Ox_Add->PdII_Complex_BH Amine_Coord Amine Coordination & Deprotonation PdII_Complex_BH->Amine_Coord HNR'R'' Base Amido_Complex Ar-Pd(II)-NR'R''(L_n) Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0_L Regenerates Catalyst Product_BH Ar-NR'R'' Red_Elim->Product_BH

References

A Technical Guide to the Reactivity of the Methylsulfonyl Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl (-SO₂Me) group is a powerful modulator of reactivity when appended to a pyridine ring. As a potent electron-withdrawing group, it profoundly influences the electronic landscape of the heterocycle, activating it towards specific classes of reactions that are pivotal in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of the primary modes of reactivity imparted by the methylsulfonyl substituent: the activation of the pyridine ring towards nucleophilic aromatic substitution (SₙAr) and the enhanced acidity of the α-protons of the methyl group, enabling a host of carbon-carbon bond-forming reactions. We will dissect the underlying electronic principles, regiochemical outcomes, and provide field-proven experimental insights to empower researchers in leveraging this versatile functional group for the synthesis of complex molecules and the design of novel therapeutic agents.

Introduction: The Unique Electronic Influence of the Methylsulfonyl Group

The sulfone functional group is a cornerstone in drug design, prized for its ability to serve as a strong hydrogen-bond acceptor, enhance metabolic stability, and increase solubility by reducing lipophilicity.[1] When attached to a pyridine ring, the methylsulfonyl group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M), significantly reducing the electron density of the aromatic system. This π-deficiency is the cornerstone of its reactivity.

Compared to other common electron-withdrawing groups, the -SO₂Me group offers a unique combination of strong activation and high stability, making it an invaluable tool for synthetic chemists. Its presence dramatically alters the pyridine ring's susceptibility to nucleophilic attack and modifies the acidity of its own methyl protons, creating two distinct and synthetically valuable reactivity hubs on a single molecule.[2][3][4]

Part I: Nucleophilic Aromatic Substitution (SₙAr) on the Pyridine Ring

The most profound consequence of the methylsulfonyl group's electron-withdrawing nature is the potent activation of the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This reaction class is fundamental for introducing a wide array of functional groups onto the heterocyclic core.[5][6]

Mechanism and Regioselectivity: The Power of ortho- and para-Activation

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring at a carbon bearing a leaving group (typically a halide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group.[7][8]

The position of the methylsulfonyl group dictates the regioselectivity of the attack. It provides the greatest activation when positioned ortho (C2) or para (C4) to the leaving group.[9][10] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative oxygen atoms of the sulfonyl group via resonance, providing substantial stabilization. Furthermore, for pyridyl systems, the ring nitrogen can also participate in stabilizing the negative charge when the attack occurs at the C2 or C4 positions.[7][8] Attack at the C3 (meta) position does not allow for this crucial resonance stabilization, rendering this position far less reactive under SₙAr conditions.[11]

The general order of reactivity for isomers is 4-substituted > 2-substituted >> 3-substituted .

SNAr_Mechanism

Scope of Nucleophiles & Experimental Considerations

A wide variety of nucleophiles can be employed in SₙAr reactions with methylsulfonyl-activated pyridines. This versatility allows for the introduction of diverse functionalities critical for tuning the physicochemical properties of drug candidates.

Nucleophile TypeExample ReagentsTypical Conditions
O-Nucleophiles Sodium methoxide, potassium phenoxide, carbohydrate alcoholsKHMDS, NaH, or KOH in polar aprotic solvents (DMF, DMSO, THF)[12]
N-Nucleophiles Alkylamines, anilines, heterocyclic amines (e.g., imidazole)Often used as solvent or with a non-nucleophilic base (e.g., DIPEA) in DMSO, NMP at elevated temperatures.[13]
S-Nucleophiles Sodium thiophenoxide, alkyl thiols with a baseNaH, K₂CO₃ in DMF or acetonitrile.[14]
C-Nucleophiles Malonates, cyanide saltsStrong bases (e.g., NaH) in polar aprotic solvents.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are preferred as they effectively solvate the counter-ion of the nucleophile, increasing its nucleophilicity, and can support the charged Meisenheimer intermediate.[9]

  • Temperature: While the ring is highly activated, elevated temperatures (80-150 °C) are often required to overcome the activation energy associated with disrupting the ring's aromaticity in the rate-determining step.[14]

  • Base: For nucleophiles like alcohols or thiols, a base is required to generate the more potent anionic nucleophile (alkoxide/thiolate). A non-nucleophilic base is crucial to avoid competitive reactions. For amine nucleophiles, an excess of the amine itself can often serve as the base.[6]

Representative Protocol: SₙAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of 2-chloro-4-(methylsulfonyl)pyridine with a primary amine.

Materials:

  • 2-Chloro-4-(methylsulfonyl)pyridine

  • Primary amine (e.g., benzylamine) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-(methylsulfonyl)pyridine (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF to create a ~0.5 M solution. Add the primary amine (2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Workflow

Part II: Reactivity at the α-Carbon of the Methyl Group

Beyond activating the pyridine ring, the methylsulfonyl group possesses its own site of reactivity: the α-carbon. The protons on this methyl group are significantly more acidic than those of a typical alkyl group attached to an aromatic ring.

Acidity and Carbanion Stabilization

The powerful electron-withdrawing nature of the sulfonyl group (-SO₂R) stabilizes an adjacent carbanion.[15] Deprotonation of the methyl group generates an α-sulfonyl carbanion, a nucleophilic species that can react with a variety of electrophiles. This stabilization arises from a combination of inductive effects and the ability of the sulfur atom to accommodate the negative charge, possibly through d-orbital participation.[16][17] The adjacent pyridine ring, particularly when the sulfone is at the 2- or 4-position, can further delocalize the negative charge, enhancing the stability of the carbanion.[18]

Deprotonation

Generation and Reactions of the α-Sulfonyl Carbanion

Strong, non-nucleophilic bases are required to deprotonate the methyl group. The choice of base and reaction conditions is critical to ensure efficient carbanion formation while avoiding unwanted side reactions.

  • Common Bases: n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA), Sodium hydride (NaH).

  • Conditions: Anhydrous ethereal solvents (e.g., THF, diethyl ether) are mandatory. Reactions are typically performed at low temperatures (-78 °C) to maintain the stability of the organometallic intermediate.[18]

Once formed, the α-sulfonyl carbanion is a soft nucleophile that readily participates in a range of C-C bond-forming reactions, including:

  • Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Aldol-type reactions: Addition to aldehydes and ketones.

  • Acylation: Reaction with esters or acid chlorides to form β-keto sulfones.

This reactivity provides a powerful method for elaborating the side chain of the methylsulfonyl group, creating complex structures from simple starting materials.[19]

Applications in Medicinal Chemistry

The methylsulfonyl pyridine scaffold is a privileged motif in modern drug discovery.[20] Its dual reactivity allows for the systematic and independent modification of both the pyridine core (via SₙAr) and the side chain (via α-carbon chemistry). This enables medicinal chemists to fine-tune a compound's properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[1]

  • SₙAr for SAR: Nucleophilic substitution is widely used to explore the structure-activity relationship (SAR) by introducing a diverse set of substituents onto the pyridine ring to probe interactions with a biological target.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic oxidation, which can block a potential site of metabolism and improve a drug's half-life.[1]

  • Physicochemical Properties: As a polar functional group, the sulfone moiety can reduce lipophilicity and improve the aqueous solubility of a drug candidate.[1]

Conclusion

The methylsulfonyl group is far more than a simple substituent; it is a strategic control element for directing the reactivity of the pyridine ring. By understanding and harnessing its powerful electron-withdrawing properties, researchers can unlock two orthogonal modes of reactivity: nucleophilic aromatic substitution at the ring and carbanion chemistry at the α-methyl position. This dual functionality provides a robust platform for the synthesis of complex molecular architectures and is a key reason why the methylsulfonyl pyridine moiety continues to feature prominently in the design and development of innovative therapeutics.

References

An In-depth Technical Guide to 3-Bromo-2-(methylsulfonyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(methylsulfonyl)pyridine, a heterocyclic building block of increasing importance in medicinal chemistry. While the definitive first synthesis of this compound is not prominently documented in readily available literature, this paper constructs a logical history and details the most probable synthetic pathways based on established chemical principles and analogous transformations. The guide delves into the nuanced aspects of its synthesis, including precursor strategies and key reaction mechanisms. Furthermore, it elucidates the compound's physicochemical properties, spectroscopic characterization, and its pivotal role as an intermediate in the development of novel therapeutics, particularly in the domain of kinase inhibitors. This document serves as a vital resource for researchers leveraging this versatile scaffold in their drug discovery and development endeavors.

Introduction and Historical Context

This compound (CAS No. 1209459-95-9) has emerged as a significant heterocyclic intermediate in the landscape of modern pharmaceutical research.[1][2][3] Its unique trifunctionalized pyridine core, featuring a bromine atom, a methylsulfonyl group, and the pyridine nitrogen, offers a rich platform for molecular elaboration and the synthesis of complex drug candidates. The strategic placement of these functionalities allows for a diverse range of chemical transformations, making it a coveted building block for creating libraries of compounds for high-throughput screening.

While the precise date and context of its initial synthesis are not easily traced in seminal publications, its appearance in the portfolios of chemical suppliers and patent literature from the early 21st century suggests its development was driven by the growing demand for novel substituted pyridines in drug discovery programs. The evolution of this compound is intrinsically linked to the broader advancements in pyridine chemistry and the recognition of the pyridine scaffold as a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1209459-95-9[1][2][3]
Molecular Formula C₆H₆BrNO₂S[1]
Molecular Weight 236.09 g/mol [1]
Appearance White to off-white solidCommercially available data
Purity Typically ≥97%Commercially available data

Spectroscopic Characterization: The structural integrity of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the sulfonyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbons of the pyridine ring and the methyl carbon.

  • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

Synthetic Methodologies: A Guided Pathway

The synthesis of this compound can be approached through several logical pathways, primarily revolving around the sequential introduction of the bromine and methylsulfonyl functionalities onto a pyridine ring. The most plausible and industrially scalable route involves a two-step process starting from a readily available precursor.

Preferred Synthetic Route: Oxidation of a Thioether Precursor

The most likely and efficient synthesis of this compound proceeds via the oxidation of its methylthio-analogue, 3-bromo-2-(methylthio)pyridine. This method is favored due to the relative ease of introducing the methylthio group and the high-yielding subsequent oxidation.

Step 1: Synthesis of 3-Bromo-2-(methylthio)pyridine

The synthesis of the key intermediate, 3-bromo-2-(methylthio)pyridine, can be achieved through various methods, with the Sandmeyer reaction of 3-amino-2-(methylthio)pyridine being a common approach.

Step 2: Oxidation to this compound

The conversion of the methylthio group to the methylsulfonyl group is a standard oxidation reaction.

Experimental Protocol: Oxidation of 3-bromo-2-(methylthio)pyridine

  • Dissolution: Dissolve 3-bromo-2-(methylthio)pyridine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide in acetic acid, to the cooled solution while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if m-CPBA is used) and wash with a saturated sodium bicarbonate solution to neutralize the acidic components.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality in Experimental Choices:

  • Choice of Oxidant: m-CPBA is a widely used and effective oxidant for converting sulfides to sulfones, providing clean reactions and good yields. Hydrogen peroxide in acetic acid is a more economical but potentially less selective alternative.

  • Stoichiometry: A slight excess of the oxidizing agent (typically 2.2 equivalents) is used to ensure the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

  • Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the oxidation and to minimize potential side reactions.

Self-Validating System:

The progress of the oxidation can be easily monitored by TLC, where the sulfone product will have a different retention factor (Rf) compared to the starting sulfide and the intermediate sulfoxide. The final product's identity and purity can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation 3-Amino-2-(methylthio)pyridine 3-Amino-2-(methylthio)pyridine 3-Bromo-2-(methylthio)pyridine 3-Bromo-2-(methylthio)pyridine 3-Amino-2-(methylthio)pyridine->3-Bromo-2-(methylthio)pyridine Sandmeyer Reaction This compound This compound 3-Bromo-2-(methylthio)pyridine->this compound Oxidation (e.g., m-CPBA)

Caption: Preferred synthetic pathway to this compound.

Alternative Synthetic Route: Electrophilic Bromination

An alternative approach involves the direct bromination of 2-(methylsulfonyl)pyridine. However, this method can be challenging due to the regioselectivity of electrophilic aromatic substitution on the pyridine ring. The electron-withdrawing nature of the methylsulfonyl group deactivates the ring, and directing the incoming electrophile (bromine) to the 3-position can be difficult, often leading to a mixture of isomers.[5]

Experimental Protocol: Electrophilic Bromination of 2-(methylsulfonyl)pyridine

  • Reaction Setup: To a solution of 2-(methylsulfonyl)pyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

  • Reaction Conditions: The reaction may require elevated temperatures and/or the presence of a catalyst to proceed.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water and neutralized. The product is then extracted and purified by chromatography to isolate the desired 3-bromo isomer from other potential brominated products.

Causality in Experimental Choices:

  • Choice of Brominating Agent: NBS is often preferred over liquid bromine for its ease of handling and potentially higher selectivity.

  • Solvent and Catalyst: The choice of solvent and catalyst is crucial for controlling the regioselectivity of the bromination.

Diagram of Reaction Mechanism (Electrophilic Aromatic Substitution):

G cluster_0 Electrophilic Bromination PyridineRing 2-(Methylsulfonyl)pyridine Intermediate Sigma Complex (Wheland Intermediate) PyridineRing->Intermediate + Br+ Bromine Br+ Product This compound Intermediate->Product - H+

Caption: Simplified mechanism of electrophilic bromination of 2-(methylsulfonyl)pyridine.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block in drug discovery, primarily utilized in two key areas: as a scaffold for kinase inhibitors and as a substrate in cross-coupling reactions.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[6] The pyridine ring is a common feature in many approved kinase inhibitors. The substituents on this compound play crucial roles in its utility for designing kinase inhibitors:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.

  • Bromine Atom: Serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase.

  • Methylsulfonyl Group: Can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of the final compound.

Derivatives of this compound have been investigated as inhibitors of various kinases, including those involved in cell signaling pathways related to cell proliferation and survival.[7][8]

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9][10] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of boronic acids or esters, leading to the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its origins may not be as clearly defined as some historical compounds, its utility is undeniable. This guide has provided a logical framework for its synthesis, a summary of its key properties, and an exploration of its significant applications. For researchers and scientists in the pharmaceutical industry, a deep understanding of such versatile building blocks is essential for the continued development of novel and effective medicines. The strategic use of this compound will undoubtedly contribute to the discovery of future therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Bromo-2-(methylsulfonyl)pyridine in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridine Sulfone Moiety

In the landscape of modern drug discovery and materials science, pyridine-based structures are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of specific substitution patterns on the pyridine ring is a critical strategy for modulating a molecule's physicochemical properties, biological activity, and metabolic stability.

3-Bromo-2-(methylsulfonyl)pyridine has emerged as a highly valuable and versatile building block for this purpose. The presence of the bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, while the potent electron-withdrawing methylsulfonyl (SO₂Me) group at the 2-position significantly influences the electronic character of the ring. This electronic modulation not only activates the C-Br bond for oxidative addition in catalytic cycles but also makes the resulting coupled products interesting candidates for further chemical exploration.

However, the Suzuki-Miyaura coupling of pyridine halides is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which can result in lower reaction yields.[1][3] This guide provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and detailed protocols necessary to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions, enabling researchers to overcome common challenges and efficiently synthesize target biaryl and hetero-biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established palladium-catalyzed cycle.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reactions involving specialized substrates like this compound. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Causality in the Cycle:

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-bromine bond of the pyridine substrate. The strong electron-withdrawing nature of the adjacent methylsulfonyl group polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This is often the rate-determining step.

  • Transmetalation: Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate complex (-BY₂(OR)⁻).[4][6] This boronate complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide. The precise mechanism of transmetalation is still a subject of study but is a critical step for bringing the two coupling partners together on the metal center.[4]

  • Reductive Elimination: In the final step, the two organic fragments (the pyridine and the R² group) are eliminated from the palladium center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation cluster_cycle Catalytic Cycle R2B(OH)2 R²-B(OH)₂ Base + Base (e.g., K₃PO₄) Boronate [R²-B(OH)₃]⁻ OA_Complex Ar-Pd(II)(Br)L₂ Boronate->OA_Complex Pd0 Pd(0)L₂ (Active Catalyst) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R²)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination ArR Product (Ar-R²) TM_Complex->ArR ArX 3-Bromo-2-(SO₂Me)Py (Ar-Br) ArX->OA_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Reaction Optimization

The success of coupling this compound hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the boron reagent.

  • Palladium Catalyst & Ligand: The choice of ligand is critical to prevent catalyst deactivation by the pyridine nitrogen and to facilitate the oxidative addition and reductive elimination steps.

    • Expertise: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often preferred. Ligands like SPhos, XPhos, or ferrocenyl-based ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective. They stabilize the Pd(0) center, promote oxidative addition, and their steric bulk can accelerate the final reductive elimination step. Pre-formed catalysts like Pd(dppf)Cl₂ are often convenient and effective.[1][7]

  • Base Selection: The base plays the crucial role of activating the boronic acid to form the boronate.[6] Its strength and solubility are important considerations.

    • Expertise: Inorganic bases are most common. Cesium carbonate (Cs₂CO₃) is highly effective but more expensive.[8] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent, cost-effective choices that provide sufficient basicity without promoting significant side reactions, making them well-suited for substrates with potentially sensitive functional groups.[1][8] Aqueous solutions of bases are frequently used to facilitate the dissolution of the salt and the formation of the active boronate.

  • Solvent System: The solvent must solubilize all reaction components and be stable at the required reaction temperature.

    • Expertise: Aprotic polar solvents are standard. Mixtures of 1,4-dioxane, toluene, or DME with water are very common. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the boronate species. A typical ratio is 4:1 or 5:1 organic solvent to water.

  • Boron Reagent: While boronic acids are most common, boronate esters (e.g., pinacol esters) can also be used.

    • Expertise: Boronic acids are generally stable and a wide variety are commercially available.[4] Organotrifluoroborate salts are an alternative that can exhibit enhanced stability and reactivity, being less prone to protodeboronation than their boronic acid counterparts.[4]

Data Presentation: Comparison of Reaction Protocols

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of the parameters discussed above. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, providing a comparative overview.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes / Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85General conditions for 2-Bromo-3-methylpyridine.[1]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018HighEffective for amino-chloropyridine substrates.[1]
Pd(dppf)Cl₂Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854HighGeneral procedure for halo-aromatic rings.[1]
Pd(OAc)₂ / Imidazolium SaltK₂CO₃DMF / H₂O1200.5>90Microwave-assisted synthesis of 2-phenylpyridine.[9]
Pd₂(dba)₃ / Ligand 1*KFDioxane801274-82Optimized for 2-pyridylboronates with aryl bromides.[10]
Pd(OAc)₂ (0.5 mol%)(none specified)WEB**RT2-1285-95Ligand-free protocol for general aryl halides.[11]

*Ligand 1 refers to 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos). **WEB = Water-extract of banana (an eco-friendly medium).

Detailed Experimental Protocol

This protocol provides a robust, step-by-step method for a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (for workup)

  • Silica gel (for chromatography)

Experimental_Workflow action_node action_node reagent_node reagent_node process_node process_node result_node result_node start setup 1. Reaction Setup Add solids to oven-dried Schlenk flask. start->setup atmosphere 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). setup->atmosphere solvents 3. Solvent Addition Add anhydrous dioxane and degassed water via syringe. atmosphere->solvents heating 4. Heating & Monitoring Heat to 90 °C with vigorous stirring. Monitor by TLC/LC-MS. solvents->heating workup 5. Workup Cool, dilute with EtOAc & water, separate layers. heating->workup extraction 6. Extraction & Drying Extract aqueous layer, combine organics, wash with brine, dry (MgSO₄). workup->extraction purification 7. Purification Filter, concentrate, and purify by flash column chromatography. extraction->purification product Pure Product 3-(4-Methoxyphenyl)-2-(methylsulfonyl)pyridine purification->product

Figure 2: Generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The mixture should appear as a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed.

  • Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[1]

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)-2-(methylsulfonyl)pyridine product.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality or wet reagents/solvents.1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Degas solvents by sparging with Ar/N₂ for 20-30 min or via freeze-pump-thaw cycles.3. Use anhydrous solvents and dry reagents thoroughly.
Protodeboronation of Boronic Acid 1. Reaction temperature too high.2. Prolonged reaction time.3. Presence of excess water or acid.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use a boronic ester or trifluoroborate salt which are more stable.[4]
Formation of Homocoupled Byproduct (R²-R²) 1. Presence of oxygen, leading to oxidative homocoupling.2. Reductive elimination from a Pd(II)(R²)₂ species.1. Rigorously exclude oxygen from the reaction.2. Use a slightly lower loading of the boronic acid (e.g., 1.1 equiv.).
Low Yield 1. Catalyst inhibition by pyridine nitrogen.2. Steric hindrance.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos) to promote reductive elimination.2. Increase catalyst loading slightly (e.g., to 5 mol%).

Conclusion

This compound is a powerful building block for synthesizing complex aryl- and heteroarylpyridines via the Suzuki-Miyaura cross-coupling reaction. Success with this substrate is not merely procedural but requires a rational approach based on mechanistic principles. By carefully selecting a robust catalyst system with bulky, electron-rich ligands, employing a suitable base like K₃PO₄, and maintaining a rigorously inert atmosphere, researchers can overcome the inherent challenges of pyridine coupling. The protocols and insights provided herein serve as a validated starting point for the efficient and strategic incorporation of the 2-(methylsulfonyl)pyridine motif into molecules of interest for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-2-(methylsulfonyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of substituted pyridine scaffolds in pharmaceuticals and functional materials. The presence of a strong electron-withdrawing methylsulfonyl group at the 2-position and a bromine atom at the 3-position makes this substrate an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of diverse molecular architectures.

This document will explore the nuances of leveraging this unique substrate in several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. The causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, will be elucidated to provide a deeper understanding of the underlying chemical principles.

The Unique Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is profoundly influenced by the electronic properties of the methylsulfonyl group. As a potent electron-withdrawing group, the -SO₂Me moiety significantly acidifies the pyridine ring, making the C-Br bond at the 3-position highly susceptible to oxidative addition to a Pd(0) center. This enhanced electrophilicity often allows for milder reaction conditions compared to less activated pyridyl halides.

However, the proximity of the sulfonyl group to the pyridine nitrogen also presents challenges. The nitrogen lone pair can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Therefore, the judicious selection of ligands that can modulate the steric and electronic environment of the palladium center is crucial for achieving high catalytic turnover and product yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl structures. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of palladium source and ligand is paramount. For electron-deficient substrates like this compound, catalyst systems that promote rapid oxidative addition are preferred. Pre-catalysts such as Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective. These ligands stabilize the Pd(0) state and facilitate the oxidative addition step.

  • Base: A base is required to activate the boronic acid for transmetalation.[1] The choice of base can significantly impact the reaction outcome. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu to minimize potential side reactions. The use of a biphasic solvent system with an aqueous base can also be beneficial.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. The addition of water is often necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step.

Comparative Reaction Protocols for Suzuki-Miyaura Coupling
EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2]
2Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2]
3PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[2]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2][3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the degassed water.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-(methylsulfonyl)pyridine.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[4][5] This reaction allows for the introduction of primary and secondary amines at the 3-position of the pyridine ring.

Causality of Experimental Choices:
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination of heteroaryl halides is highly dependent on the ligand.[6] For electron-deficient and potentially coordinating substrates, bulky biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos are often employed.[1][6] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[6]

  • Solvent: Anhydrous aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to avoid unwanted side reactions with the strong base.

Comparative Reaction Protocols for Buchwald-Hartwig Amination
EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1MorpholinePd₂(dba)₃ / (±)-BINAPNaOtBuToluene10095For 3-bromo-2-methylpyridine.[6]
2AnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH11088For 3-bromo-2-methylpyridine.[6]
3CyclohexylaminePd₂(dba)₃ / RuPhosLiHMDSDioxane8092General conditions for challenging substrates.[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure adaptable for coupling various primary and secondary amines with this compound.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with argon (repeat three times).

  • Add anhydrous toluene, followed by this compound and the amine via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by flash column chromatography to yield the desired 3-amino-2-(methylsulfonyl)pyridine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle LnPdn(0) LnPdn(0) Oxidative Addition\nComplex Oxidative Addition Complex LnPdn(0)->Oxidative Addition\nComplex Ar-X Amine Coordination Amine Coordination Oxidative Addition\nComplex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive\nElimination Reductive Elimination De-protonation->Reductive\nElimination Reductive\nElimination->LnPdn(0) Ar-NR2 Ar-X 3-Bromo-2- (methylsulfonyl)pyridine R2NH Amine Ar-NR2 Product Base NaOtBu

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.[8][9]

Causality of Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are suitable for this reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10][11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to afford the desired 3-alkynyl-2-(methylsulfonyl)pyridine.

Other Important Cross-Coupling Reactions

Heck Reaction

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[8] This reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. For this compound, a common protocol would involve Pd(OAc)₂, a ligand like P(o-tolyl)₃, and a base such as Et₃N in a polar aprotic solvent like DMF.[10][12]

Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation.[2] This reaction provides a direct route to 2-(methylsulfonyl)nicotinonitrile. Common cyanide sources include Zn(CN)₂ or K₄[Fe(CN)₆].[2][13] The reaction is typically catalyzed by a palladium source with a suitable phosphine ligand, such as dppf, in a solvent like DMF or DMAc.[12]

Conclusion

This compound is a highly activated and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the methylsulfonyl group facilitates oxidative addition, enabling efficient C-C, C-N, and C-C(sp) bond formation under relatively mild conditions. The key to success lies in the careful selection of the catalyst system, particularly the phosphine ligand, which must be able to overcome potential catalyst inhibition by the pyridine nitrogen and promote the desired catalytic turnover. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable building block in the synthesis of complex molecules for drug discovery and materials science.

References

The Strategic Deployment of 3-Bromo-2-(methylsulfonyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, present in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a favored scaffold for medicinal chemists. Within the vast arsenal of pyridine-based building blocks, 3-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly valuable reagent. The strategic placement of the bromine atom at the 3-position and the potent electron-withdrawing methylsulfonyl group at the 2-position creates a unique electronic environment that allows for selective and versatile functionalization.

This guide provides an in-depth exploration of the reactivity and application of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns. We will move beyond simple procedural descriptions to explain the underlying chemical principles, offering field-proven insights to navigate the nuances of its reactivity.

Chemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the interplay between the pyridine nitrogen, the bromine leaving group, and the activating methylsulfonyl group.

PropertyValue/DescriptionSource
Molecular Formula C₆H₆BrNO₂S[3]
Molecular Weight 250.09 g/mol [3]
Appearance Off-white to yellow solidGeneral Supplier Data
Key Reactive Sites C3 (Bromine) for cross-coupling and SNAr; C4/C6 for potential C-H activation[4]

The methylsulfonyl group is strongly electron-withdrawing, which significantly influences the reactivity of the pyridine ring in two primary ways:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The sulfonyl group, ortho to the pyridine nitrogen, powerfully acidifies the ring protons and makes the carbons at the 2, 4, and 6 positions highly electrophilic. This renders the ring susceptible to attack by nucleophiles. While the bromine at C3 is not at a classically activated position (ortho/para to the withdrawing group), the overall electron deficiency of the ring facilitates SNAr reactions, particularly with potent nucleophiles.[4][5]

  • Facilitation of Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the pyridine ring enhances the rate of the oxidative addition step in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is a crucial step in the catalytic cycle where the palladium(0) catalyst inserts into the carbon-bromine bond.[4]

Core Synthetic Transformations and Protocols

The utility of this compound is best demonstrated through its application in key bond-forming reactions that are fundamental to medicinal chemistry.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[6] The coupling of this compound with various boronic acids or esters provides access to a diverse range of 3-aryl-2-(methylsulfonyl)pyridines.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with heteroaromatic substrates which can sometimes inhibit the catalyst.

  • Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often employed for challenging heteroaryl couplings. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6] For less demanding couplings, Pd(PPh₃)₄ can be effective.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation. The choice of base can also influence the reaction rate and side product formation.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Water is essential for the activity of the inorganic base and can accelerate the transmetalation step.

Generalized Protocol for Suzuki-Miyaura Coupling (Adapted from similar bromopyridine systems) [7][8]

Suzuki_Workflow

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-(methylsulfonyl)pyridine.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals.[4][9] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or those from the Buchwald and Hartwig ligand series are commonly used to promote the challenging C-N bond formation.[4][10]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[10][11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Generalized Protocol for Buchwald-Hartwig Amination (Adapted from 3-bromo-2-methylpyridine) [10][12]

Buchwald_Hartwig_Workflow

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-substituted 2-(methylsulfonyl)pyridin-3-amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring allows for SNAr reactions, particularly with soft nucleophiles or under forcing conditions. This provides a complementary, metal-free approach to C-O, C-N, and C-S bond formation.

Causality Behind Experimental Choices:

  • Nucleophile: Strong, soft nucleophiles such as thiolates or certain alkoxides are most effective. For less reactive nucleophiles, higher temperatures and a polar aprotic solvent are necessary to facilitate the reaction.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion highly reactive.[9]

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack, which is the rate-determining step.

Generalized Protocol for SNAr with a Phenoxide Nucleophile [2]

Step-by-Step Methodology:

  • Nucleophile Preparation: In a dry flask under an inert atmosphere, dissolve the desired phenol (1.1 equiv) in a polar aprotic solvent like DMSO. Add a strong base such as sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C and allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in DMSO to the phenoxide solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific phenol. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 3-aryloxy-2-(methylsulfonyl)pyridine.

SNAr_Mechanism

Case Study: Application in the Synthesis of Bioactive Molecules

The 2-(methylsulfonyl)pyridine moiety is a key pharmacophore in several classes of therapeutic agents, notably as selective inhibitors of cyclooxygenase-2 (COX-2) and as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[13][14][15][16]

Case Study: Synthesis of γ-Secretase Modulator (GSM) Scaffolds

Gamma-secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3][15] Modulators of γ-secretase that selectively reduce the production of the toxic Aβ42 isoform are a promising therapeutic strategy.[1][17] Several patents describe pyridine-derived GSMs where the core structure can be readily accessed from this compound.[16]

The synthesis of a key intermediate for such modulators could involve a Suzuki-Miyaura coupling between this compound and a suitable arylboronic acid, followed by further functionalization.

GSM_Synthesis

This synthetic strategy highlights the efficiency with which complex, biologically relevant scaffolds can be assembled using this compound as a key starting material. The reliability of the Suzuki coupling allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Profile: While specific toxicity data for this compound is limited, related bromopyridines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[14] Assume this compound has a similar hazard profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is a versatile and powerful building block for medicinal chemistry. Its unique electronic properties enable a range of high-yield, selective transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. By understanding the principles that govern its reactivity, researchers can effectively incorporate this scaffold into the synthesis of complex molecules, accelerating the discovery and development of new therapeutic agents. The protocols and insights provided in this guide serve as a foundation for the strategic and successful application of this valuable synthetic tool.

References

Experimental protocol for reactions involving 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Chemistry of 3-Bromo-2-(methylsulfonyl)pyridine

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-deficient pyridine core, a good leaving group (bromine), and a potent electron-withdrawing group (methylsulfonyl), render it a versatile substrate for a variety of powerful chemical transformations.

The pyridine nitrogen atom and the methylsulfonyl group (-SO₂CH₃) at the C-2 position synergistically decrease the electron density of the aromatic ring. This activation is particularly pronounced at the positions ortho and para to the nitrogen (C-2, C-4, C-6). The presence of the sulfonyl group at C-2 strongly activates the C-3 position, making the C-Br bond susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This guide provides an in-depth analysis and detailed protocols for leveraging this reactivity in key synthetic applications.

PropertyValue
CAS Number 1209459-95-9[1]
Molecular Formula C₆H₆BrNO₂S[2]
Molecular Weight 236.09 g/mol
Appearance Off-white to light yellow solid

PART I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For this compound, these reactions provide a reliable pathway to introduce diverse aryl, heteroaryl, and amino functionalities, which are prevalent in pharmaceutical compounds. A common challenge in coupling reactions with pyridines is the potential for the lone pair on the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[5] The selection of appropriate sterically hindered and electron-rich ligands is often crucial to mitigate this effect and achieve high reaction efficiency.[6]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl scaffolds by coupling an organoboron reagent with an organic halide.[7][8] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[8][9]

The catalytic cycle, illustrated below, involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine.[10]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base.[10][11]

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd RedElim Reductive Elimination Pd0->RedElim PdII_Complex L₂Pd(II)(Ar¹)X PdII_Complex->OxAdd Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano L₂Pd(II)(Ar¹)(Ar²) PdII_Diorgano->Transmetal PdII_Diorgano->RedElim Ar1X Ar¹-X (this compound) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate Product Ar¹-Ar² (Product) Product->RedElim Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes effective conditions, often adaptable for this compound.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)90-10075-90A robust, general-purpose system for many aryl bromides.[5][9]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10080-95Excellent for sterically hindered or electron-deficient substrates.[5]
PdCl₂(dppf) (3 mol%)Na₂CO₃ (2M aq.)Toluene or Dioxane85-10070-88Effective for a broad range of halo-aromatics.[5]

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)

  • 1,4-Dioxane (4 mL), degassed

  • Water (1 mL), degassed

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[3][12] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a strong base, and a specialized phosphine ligand.[13]

The mechanism is analogous to other cross-coupling reactions but involves the formation of a palladium-amido complex.

  • Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido intermediate.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.[12][14]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd RedElim Reductive Elimination Pd0->RedElim PdII_Complex L₂Pd(II)(Ar)X PdII_Complex->OxAdd AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_Amido->AmineCoord PdII_Amido->RedElim ArX Ar-X (this compound) ArX->OxAdd Amine HNR¹R² (Amine) Amine->AmineCoord Product Ar-NR¹R² (Product) Product->RedElim Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol details the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL), degassed

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk flask.

  • Solvent & Reagent Addition: Add degassed toluene, followed by this compound and morpholine via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate (20 mL) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired N-aryl morpholine derivative.

PART II: Nucleophilic Aromatic Substitution (S_NAr)

The strong electron-withdrawing nature of the methylsulfonyl group and the pyridine nitrogen makes the ring highly electron-deficient. This activates the substrate for nucleophilic aromatic substitution (S_NAr), a powerful, often metal-free method for C-O, C-N, and C-S bond formation.[15]

The S_NAr reaction proceeds via a two-step addition-elimination mechanism.[15][16]

  • Nucleophilic Attack: A potent nucleophile attacks the carbon bearing the leaving group (the ipso carbon), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the electronegative oxygen atoms of the sulfonyl group and the ring nitrogen, providing significant stabilization.[18][19]

SNAr_Mechanism Start Substrate + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Step 2: Elimination of Leaving Group Intermediate->Step2 Product Product + Leaving Group (Br⁻) Step2->Product

Caption: Workflow for the S_NAr Addition-Elimination mechanism.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Sodium methoxide (1.5 mmol, 1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add sodium methoxide to the solution.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction's progress by TLC. The reaction is often complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by silica gel chromatography or recrystallization to yield 3-Methoxy-2-(methylsulfonyl)pyridine.

General Experimental Workflow & Safety

General_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Reaction (Heating & Stirring) Setup->Reaction Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup If complete Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for reactions described in this guide.

Safety Precautions
  • Handling: this compound and related bromopyridines should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[20] It may cause skin and eye irritation.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]

  • Inert Conditions: Palladium-catalyzed reactions are sensitive to oxygen.[6] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon). Solvents should be anhydrous and degassed.

  • Reagents: Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle it under an inert atmosphere. Palladium reagents can be toxic and should be handled with care.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for 3-Bromo-2-(methylsulfonyl)pyridine: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to modulate the physicochemical properties of a molecule make it a cornerstone of drug design.[1][2] Among the vast array of functionalized pyridines, 3-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly valuable and versatile intermediate.

This guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its synthesis, explore its reactivity in cornerstone cross-coupling reactions, and present detailed, field-proven protocols for its application. The strategic placement of the bromine atom at the 3-position and the strongly electron-withdrawing methylsulfonyl group at the 2-position creates a unique electronic environment that facilitates a range of powerful synthetic transformations, ultimately enabling the construction of complex molecular architectures with therapeutic potential.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 2,3-dibromopyridine. This approach involves the selective introduction of a methylthio group followed by oxidation to the desired sulfone.

Workflow for the Synthesis of this compound

start 2,3-Dibromopyridine step1 Nucleophilic Aromatic Substitution with Sodium Thiomethoxide (NaSMe) start->step1 intermediate 3-Bromo-2-(methylthio)pyridine step1->intermediate step2 Oxidation (e.g., with m-CPBA or Oxone®) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Bromo-2-(methylthio)pyridine

This protocol describes the nucleophilic aromatic substitution of 2,3-dibromopyridine with sodium thiomethoxide. The greater electrophilicity of the C2 position in the pyridine ring, enhanced by the adjacent nitrogen atom, facilitates selective substitution at this position.

Materials:

  • 2,3-Dibromopyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dibromopyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-2-(methylthio)pyridine.

Protocol 2: Oxidation to this compound

This protocol details the oxidation of the intermediate sulfide to the target sulfone.[3] A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

Materials:

  • 3-Bromo-2-(methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Bromo-2-(methylthio)pyridine (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals.[4] The bromine atom at the 3-position serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and hetero-biaryl structures, which are common motifs in kinase and COX-2 inhibitors.[5][6] The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₂(Base)]⁻ R2Pd R¹-Pd(II)L_n-R² Trans->R2Pd R2B R²-B(OR)₂ Base Base R2B->Base Base->Trans RedElim Reductive Elimination R2Pd->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This generalized protocol is adaptable for coupling this compound with various aryl- and heteroarylboronic acids.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9075-90
PdCl₂(dppf)K₃PO₄Toluene10080-95
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene100>90
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.[7][8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + R²R³NH Base Base AmineCoord->Base - HX R2NH2 R²R³NH AmidoComplex R¹-Pd(II)L_n-NR²R³ Base->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product R¹-NR²R³ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination of this compound with an Aniline

This protocol provides a general procedure for the C-N cross-coupling of this compound with anilines or other amines.[7] The choice of ligand is crucial for achieving high yields, especially with less reactive or sterically hindered amines.

Materials:

  • This compound

  • Amine (e.g., aniline derivative) (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Palladium Precursor / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene10070-85
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane11080-95
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene100>90

Conclusion: A Gateway to Novel Therapeutics

This compound is a powerful and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity in key cross-coupling reactions provides medicinal chemists with a reliable tool for the construction of novel drug candidates. The protocols outlined in this guide serve as a robust starting point for researchers in the pharmaceutical industry to leverage the synthetic potential of this valuable building block in their quest for new and improved therapeutics.

References

Scale-up synthesis of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-up Synthesis of 3-Bromo-2-(methylsulfonyl)pyridine

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique electronic properties, stemming from the electron-withdrawing sulfonyl group and the bromine atom, make it a valuable intermediate for introducing the pyridylsulfonyl moiety in complex target molecules through cross-coupling reactions. This guide provides a comprehensive, field-proven protocol for the multi-gram scale-up synthesis of this compound, focusing on practical execution, process safety, and robust outcomes. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key process decisions, ensuring a reproducible and scalable process for researchers and drug development professionals.

Strategic Overview: A Two-Step Pathway to the Target Sulfone

The most reliable and scalable approach to this compound involves a two-step synthetic sequence. This strategy is predicated on the availability of starting materials and the manageable nature of the reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): Synthesis of the key intermediate, 3-Bromo-2-(methylthio)pyridine, via the displacement of a halide from a suitable pyridine precursor with a sulfur nucleophile.

  • Selective Oxidation: Conversion of the intermediate thioether (sulfide) into the target sulfone using a robust and controllable oxidizing agent.

This pathway allows for the isolation and purification of the intermediate, which ensures the final oxidation step begins with high-purity material, simplifying the final purification.

G cluster_0 Step 1: Thioetherification cluster_1 Step 2: Oxidation A 2,3-Dibromopyridine C 3-Bromo-2-(methylthio)pyridine (Intermediate) A->C S_NAr Reaction (e.g., DMF, 80°C) B Sodium Thiomethoxide (NaSMe) B->C E This compound (Final Product) C->E Oxidation (e.g., Acetone/Water, 0°C to RT) D Oxidizing Agent (e.g., Oxone®) D->E

Figure 1: Overall two-step synthetic workflow.

Part 1: Protocol for the Synthesis of 3-Bromo-2-(methylthio)pyridine (Intermediate)

Principle and Rationale

This step employs a nucleophilic aromatic substitution (SNAr) reaction. The 2-position of the pyridine ring is electron-deficient and thus activated for nucleophilic attack. When using 2,3-dibromopyridine, the C2-Br bond is more labile than the C3-Br bond. The thiomethoxide anion (CH₃S⁻) is a potent sulfur nucleophile that efficiently displaces the bromide at the 2-position. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, as it effectively solvates the sodium cation without hindering the nucleophilicity of the thiomethoxide anion.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMolesStoichiometric Ratio
2,3-Dibromopyridine626-05-1236.89 g/mol 100.0 g0.422 mol1.0
Sodium thiomethoxide5188-07-870.09 g/mol 32.5 g0.464 mol1.1
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 500 mL--
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 1 L--
Deionized Water7732-18-518.02 g/mol 1.5 L--
Brine (Saturated NaCl)7647-14-558.44 g/mol 500 mL--
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 50 g--

Procedure:

  • Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Charging: Charge the flask with sodium thiomethoxide (32.5 g) and anhydrous DMF (500 mL). Stir the resulting slurry at room temperature.

  • Substrate Addition: In a separate beaker, dissolve 2,3-dibromopyridine (100.0 g) in 100 mL of DMF. Add this solution dropwise to the stirred slurry in the reactor over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 2 L beaker containing 1 L of deionized water and stir for 15 minutes. Transfer the aqueous mixture to a 4 L separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 250 mL) and saturated brine (1 x 250 mL). The aqueous washes help remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes or isopropanol to afford 3-Bromo-2-(methylthio)pyridine as a white to off-white solid.

Expected Outcome: Yield: 75-85%; Purity: >98% by HPLC.

Part 2: Protocol for the Oxidation to this compound

Principle and Rationale

The oxidation of a sulfide to a sulfone is a cornerstone transformation in organic synthesis.[1][2] For scale-up, the choice of oxidant is critical, balancing reactivity with safety, cost, and environmental impact. While reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, they can be thermally sensitive. Oxone® (potassium peroxymonosulfate), a stable, inexpensive, and powerful oxidant, is an excellent choice for this transformation on a larger scale.[3] The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. The reaction is typically performed in a mixed solvent system like acetone/water or methanol/water to ensure solubility of both the organic substrate and the inorganic oxidant.

G reactant 3-Bromo-2-(methylthio)pyridine S intermediate Sulfoxide Intermediate S=O reactant->intermediate First Oxidation product This compound O=S=O intermediate->product Second Oxidation oxone1 Oxone® (1 eq) oxone1->intermediate oxone2 Oxone® (1 eq) oxone2->product

Figure 2: Oxidation pathway from sulfide to sulfone.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMolesStoichiometric Ratio
3-Bromo-2-(methylthio)pyridine51933-77-8218.11 g/mol 80.0 g0.367 mol1.0
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)70693-62-8614.76 g/mol 271.0 g0.441 mol2.4 (eq. of KHSO₅)
Acetone67-64-158.08 g/mol 800 mL--
Deionized Water7732-18-518.02 g/mol 800 mL--
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As needed--
Sodium Sulfite (Na₂SO₃)7757-83-7126.04 g/mol ~20 g--

Procedure:

  • Reactor Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel. Place the flask in an ice/water bath.

  • Substrate Solution: Charge the flask with 3-Bromo-2-(methylthio)pyridine (80.0 g) and acetone (800 mL). Stir until the solid is completely dissolved.

  • Oxidant Solution: In a separate 2 L beaker, dissolve Oxone® (271.0 g) in deionized water (800 mL) with stirring. Note: This dissolution may be slightly exothermic.

  • Controlled Addition: Cool the substrate solution in the reactor to 0-5°C. Add the aqueous Oxone® solution dropwise via the addition funnel over 1.5-2 hours. Crucially, maintain the internal reaction temperature below 15°C throughout the addition to control the exotherm and prevent runaway reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the complete conversion of the starting material and the intermediate sulfoxide to the final sulfone product.

  • Work-up - Quenching and Precipitation: Cool the mixture again to 10°C. To quench any excess oxidant, slowly add a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Product Isolation: A significant portion of the acetone can be removed under reduced pressure. The aqueous slurry is then neutralized by the careful, portion-wise addition of solid sodium bicarbonate until the pH is ~7-8. The white solid product will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Expected Outcome: Yield: 85-95%; Purity: >99% by HPLC.

Safety, Handling, and Waste Management

Hazard Identification & Personal Protective Equipment (PPE):

  • Bromopyridines: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and serious eye irritation.[5][6] Always handle in a well-ventilated fume hood.[4][7] Wear nitrile gloves, chemical safety goggles, and a lab coat.[4][6]

  • Oxone®: Is a strong oxidizing agent and can cause skin and eye irritation. Avoid contact with combustible materials.

  • Solvents (DMF, Acetone): Are flammable and can cause irritation. Use in a well-ventilated area away from ignition sources.[5]

Engineering Controls:

  • For scale-up operations, all procedures should be conducted in a chemical fume hood or a walk-in hood.[7]

  • Ensure appropriate ventilation and have safety equipment such as a safety shower and eyewash station readily accessible.[7]

Waste Disposal:

  • Dispose of all halogenated organic waste and solvent waste in appropriately labeled containers according to institutional and local regulations.[4]

  • Aqueous waste containing residual salts from the work-up should be neutralized before disposal.

References

Application Notes and Protocols for 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Bromo-2-(methylsulfonyl)pyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development. Its structural features, including a bromine atom and a methylsulfonyl group on the pyridine ring, make it a valuable building block for the synthesis of complex organic molecules and novel pharmaceutical agents.[1] The methylsulfonyl group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of derivative compounds to their biological targets.[1] Furthermore, sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles, opening avenues for the development of selective covalent inhibitors.[2][3][4]

Given its reactive nature and potential biological activity, strict adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel, maintain the integrity of the compound, and achieve reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

2.1 GHS Hazard Classification

  • Acute Toxicity, Oral: May be harmful if swallowed.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

2.2 Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling this compound in any form (solid or in solution):

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[7][8]
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a flame-retardant, impervious lab coat.Prevents skin contact, which can cause irritation.[7][9] Contaminated clothing should be removed and washed before reuse.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if handling outside of a certified fume hood, if exposure limits are exceeded, or if irritation occurs.Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[7][11]

dot

Caption: Personal Protective Equipment (PPE) Workflow.

Experimental Protocols: From Receipt to Use

3.1 Initial Receipt and Storage

Upon receiving this compound, it is crucial to establish and maintain a clear chain of custody and proper storage conditions to preserve its stability.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] The compound should be kept away from strong oxidizing agents and strong acids.[7] For long-term storage, refrigeration is recommended. Some suppliers suggest storing the compound under an inert atmosphere, such as nitrogen.[7]

  • Environment: Protect from moisture and direct sunlight.[7]

  • Segregation: Store in a designated area for hazardous materials, away from incompatible substances.

3.2 Protocol for Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. The causality behind these steps is to minimize exposure and prevent contamination.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, DMF, Methanol)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with a stopper

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired amount of this compound. Avoid creating dust. Use non-sparking tools.[7]

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the flask, ensuring it does not exceed two-thirds of the final volume.

  • Mixing: Securely stopper the flask and mix by swirling or using a vortex mixer until the solid is completely dissolved. Gentle sonication may be used to aid dissolution if necessary.

  • Final Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution under the recommended conditions, typically refrigerated or frozen, and protected from light.

Long-Term Stability and Storage

The stability of sulfonylpyridines can be influenced by factors such as the position of substituents on the pyridine ring and the presence of moisture.[12][13] While specific long-term stability data for this compound is limited, general principles for heteroaromatic sulfonyl compounds suggest that hydrolysis by trace water is a potential decomposition pathway.[13]

dot

Storage_Decision_Tree Start Compound Received CheckForm Solid or Solution? Start->CheckForm SolidStorage Store in tightly sealed container. Cool, dry, dark, well-ventilated area. Consider inert atmosphere (Nitrogen). CheckForm->SolidStorage Solid SolutionStorage Store in sealed vial with PTFE cap. Protect from light. Refrigerate or freeze. CheckForm->SolutionStorage Solution CheckIncompatibles Check for Incompatible Materials (Strong Oxidizers, Strong Acids) SolidStorage->CheckIncompatibles SolutionStorage->CheckIncompatibles Segregate Store Separately CheckIncompatibles->Segregate Yes FinalLocation Log in Chemical Inventory CheckIncompatibles->FinalLocation No Segregate->FinalLocation

Caption: Decision Tree for Proper Storage.

To ensure the long-term integrity of this compound:

  • Solid Form: Store the solid in its original, tightly sealed container in a desiccator if possible, especially in humid environments.

  • Solutions: For solutions, especially in protic solvents, it is advisable to prepare fresh solutions for sensitive experiments or to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Spill and Waste Disposal

5.1 Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Wearing full PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[7] Collect the absorbed material into a suitable, closed container for disposal.[7] Use non-sparking tools during cleanup.[7]

5.2 Waste Disposal

As a brominated organic compound, this compound and its waste must be disposed of as hazardous waste.[14]

  • Segregation: Collect all waste containing this compound, including contaminated consumables and solutions, in a designated, clearly labeled "Halogenated Organic Waste" container.[15]

  • Disposal Route: Do not dispose of this chemical down the drain.[7] The waste must be handled by a licensed hazardous waste disposal facility.[14] Methods such as incineration at facilities with appropriate emission controls are typically employed for such compounds.[14]

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₆BrNO₂SPubChem[16]
Molecular Weight 236.09 g/mol PubChem[5]
CAS Number 1209459-95-9ChemicalBook[17]

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Bromo-2-(methylsulfonyl)pyridine

This compound is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2][3] The strategic placement of its functional groups—a reactive C-Br bond at the 3-position and a potent electron-withdrawing methylsulfonyl group at the 2-position—creates a unique electronic landscape that facilitates a diverse array of chemical transformations. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the ability to selectively functionalize it is paramount for the development of novel therapeutic agents and functional materials.[4][5]

The strong electron-withdrawing nature of the 2-methylsulfonyl group significantly activates the pyridine ring towards nucleophilic attack and modulates the reactivity of the C-Br bond in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key functionalization strategies for the C-Br bond in this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.

Core Functionalization Strategies

The C-Br bond in this compound is amenable to a variety of transformations, primarily categorized as:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

    • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.

    • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the pyridine ring for direct displacement of the bromide.

The following sections will delve into the theoretical underpinnings and practical execution of these methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures from simple precursors.[6][7] The general catalytic cycle for these reactions, while varying in the specifics of the transmetalation partner, follows a common pathway of oxidative addition, transmetalation, and reductive elimination.[8]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-Br (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition + Ar-Br transmetal_complex Ar-Pd(II)-R (Transmetalation Complex) pd2_complex->transmetal_complex Transmetalation + R-M transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product SNAr_Mechanism start Ar-Br + Nu- intermediate Meisenheimer Complex [Ar(Br)(Nu)]- start->intermediate Addition product Ar-Nu + Br- intermediate->product Elimination

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-(methylsulfonyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique electronic properties conferred by the electron-withdrawing methylsulfonyl group and the bromine atom make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, these same features, combined with the basicity of the pyridine nitrogen, present specific challenges during purification.

This guide provides in-depth, experience-driven answers to common purification and handling challenges. It is structured to help you diagnose problems, understand the underlying chemical principles, and implement robust, validated solutions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first working with this compound.

Q1: What are the most common impurities I should expect when purifying this compound?

A: Impurities typically originate from the synthetic route used. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-bromo-2-(methylthio)pyridine (if an oxidation step is used) or a corresponding pyridine precursor.

  • Over-reacted Byproducts: In bromination reactions, di-brominated or other poly-halogenated species can form.[2]

  • Isomeric Impurities: If the synthesis involves electrophilic aromatic substitution, regioisomers may be present.

  • Degradation Products: The 2-sulfonyl pyridine moiety is a known electrophile that can react with nucleophiles.[3] Under certain conditions (e.g., exposure to strong nucleophiles or harsh basic/acidic conditions with water), hydrolysis of the methylsulfonyl group or other nucleophilic aromatic substitution (SNAr) reactions can occur.

Q2: Which purification technique is generally recommended for this compound?

A: The optimal technique depends on the impurity profile and scale.

  • Flash Column Chromatography is the most versatile method for removing a wide range of impurities, especially those with different polarities from the target compound. It is highly recommended after the initial synthesis workup.[4][5]

  • Recrystallization is an excellent final purification step to achieve high purity, provided the compound is a solid and a suitable solvent system can be identified. It is particularly effective at removing trace impurities and improving the crystalline form.[6]

Q3: How stable is this compound during standard purification procedures?

A: The compound is generally stable under neutral conditions. However, two key sensitivities must be considered:

  • Acidity of Silica Gel: As a pyridine derivative, the basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing during chromatography and, in some cases, degradation.[4]

  • Nucleophilic Attack: The methylsulfonyl group at the 2-position makes the pyridine ring electron-deficient and susceptible to nucleophilic attack. While stable to mild bases like triethylamine used in chromatography, stronger nucleophiles or prolonged heating under basic aqueous conditions could potentially lead to substitution or degradation.[3]

Q4: What analytical methods are best for assessing the final purity?

A: A combination of methods provides the most complete picture of purity:

  • ¹H NMR Spectroscopy: Essential for confirming the structure and identifying any structurally related impurities. The proton signals of this compound are expected to be distinct.[7]

  • Reverse-Phase HPLC: A highly sensitive method for quantifying purity and detecting trace-level impurities. A validated HPLC method is the gold standard for purity assessment.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the molecular weights of the main component and any unknown impurities, which aids in their structural elucidation.[9]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[6]

Section 2: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is often the primary tool for purifying crude this compound. The following guide addresses the most common issues.

Problem: Severe peak tailing or streaking is observed on the TLC plate and column.
  • Causality: The basic lone pair of electrons on the pyridine nitrogen forms a strong acid-base interaction with the acidic silanol groups on the silica gel surface. This causes a portion of the molecules to "stick" to the stationary phase and elute much slower than the main band, resulting in a "tail".[4]

  • Self-Validating Solution:

    • Modify the Eluent: Add a small amount of a competitive base, such as triethylamine (Et₃N), to your mobile phase. A concentration of 0.5-1% (v/v) is typically sufficient. The triethylamine will preferentially interact with the acidic sites on the silica, effectively masking them from your compound and allowing for symmetrical peak elution.[4]

    • Alternative Stationary Phase: If tailing persists or the compound shows signs of degradation, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.[4]

Problem: The product is degrading on the silica gel column.
  • Causality: Prolonged contact with the acidic surface of silica gel can catalyze the degradation of sensitive compounds. The combination of the pyridine ring and the sulfonyl group may increase this sensitivity.

  • Self-Validating Solution:

    • Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in the initial, non-polar eluent containing 1% triethylamine. This pre-treatment neutralizes the most active sites.[4]

    • Increase Flow Rate: Run the column under higher pressure (i.e., "flash" conditions) to minimize the residence time of the compound on the stationary phase.[10]

    • Use an Alternative Sorbent: As mentioned above, neutral alumina is a viable alternative that lacks the strong acidity of silica gel.[4]

Problem: Poor separation between the product and a close-running impurity.
  • Causality: The chosen eluent system does not provide sufficient differential partitioning for the components of the mixture. The polarity of the mobile phase is not optimized.

  • Self-Validating Solution:

    • Systematic TLC Screening: Before running the column, screen a variety of solvent systems with different polarities and selectivities. Good starting points include hexane/ethyl acetate and dichloromethane/methanol.[4] The ideal system will show a clear separation between the product spot and the impurity, with the product having an Rf value between 0.2 and 0.4.[4]

    • Employ Gradient Elution: If a single isocratic system cannot resolve the mixture, use a gradient elution. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind.[10]

Troubleshooting Decision Tree for Column Chromatography

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

G start Analyze Crude by TLC decision1 Good Separation? Rf ≈ 0.2-0.4? start->decision1 streaking Streaking or Tailing? decision1->streaking No proceed Proceed to Flash Column decision1->proceed Yes poor_sep Poor Separation streaking->poor_sep No add_base Add 0.5-1% Et3N to Eluent streaking->add_base Yes screen_solvents Screen Different Solvent Systems (e.g., DCM/MeOH) poor_sep->screen_solvents rerun_tlc1 Re-run TLC add_base->rerun_tlc1 rerun_tlc1->start rerun_tlc2 Re-run TLC screen_solvents->rerun_tlc2 rerun_tlc2->start

Caption: Troubleshooting workflow for column chromatography.

Section 3: Troubleshooting Guide: Recrystallization

For obtaining highly pure, crystalline this compound, recrystallization is the method of choice.

Problem: The compound "oils out" instead of forming crystals.
  • Causality: This occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or if the solution is cooled too rapidly, preventing the formation of an ordered crystal lattice.[11]

  • Self-Validating Solution:

    • Reheat and Dilute: Heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot "good" solvent to slightly decrease the saturation.[11]

    • Ensure Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[11]

    • Modify Solvent System: If using a single solvent, try a mixed-solvent system. If already using one, adjust the ratio by adding more of the "good" solvent.[12]

Problem: No crystals form after cooling.
  • Causality: The solution is not supersaturated, likely because too much solvent was used during the initial dissolution step.[11]

  • Self-Validating Solution:

    • Induce Crystallization: Try scratching the inner surface of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.[11]

    • Reduce Solvent Volume: Gently warm the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[11]

Problem: The final crystals are colored.
  • Causality: Highly colored, polar impurities are present and have co-precipitated with your product.

  • Self-Validating Solution:

    • Charcoal Treatment: Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution. The colored impurities will adsorb to the charcoal's high surface area.[13]

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[13]

    • Recrystallize Again: Allow the clarified filtrate to cool slowly as before. A second recrystallization is often very effective at removing residual color.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system (e.g., 7:3 Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3. Add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., hexane). Pack the column uniformly, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent via rotary evaporation. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to achieve a steady, fast flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Mixed-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot (e.g., isopropanol, acetone) and a "poor" solvent in which it is insoluble (e.g., hexanes, water). The two solvents must be miscible.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent to boiling and add it portion-wise to the flask with swirling until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness appears.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[6]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

While specific yield and purity data are highly dependent on the crude material's quality, the following table provides a general expectation for these purification methods.

Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Flash Chromatography >95%70-90%Excellent for complex mixtures; requires solvent and silica.
Recrystallization >99%60-85%Best for final polishing; requires a solid material.

Section 5: Visualization of Workflows

Recrystallization Solvent Screening Workflow

This diagram illustrates the logical process for selecting an appropriate solvent system for recrystallization.

G start Select Potential Single Solvents test_solubility Test Solubility: 1. Add cold solvent 2. Heat to boiling start->test_solubility decision1 Insoluble Cold & Soluble Hot? test_solubility->decision1 single_solvent Use Single-Solvent Recrystallization decision1->single_solvent Yes select_pair Select Miscible 'Good'/'Poor' Pair decision1->select_pair No mixed_solvent Use Mixed-Solvent Recrystallization select_pair->mixed_solvent

Caption: Decision workflow for selecting a recrystallization solvent.

References

Technical Support Center: Synthesis of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-2-(methylsulfonyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Overview of the Synthetic Strategy

The most reliable and common synthetic route to this compound is a two-step process. This pathway offers robust control over each transformation, which is critical for achieving high overall yield and purity.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) or Ullmann Coupling: Formation of the thioether intermediate, 3-Bromo-2-(methylthio)pyridine, by reacting a suitable precursor like 2,3-dibromopyridine with a methylthiol source.

  • Step 2: Oxidation: Selective oxidation of the thioether to the corresponding sulfone using a suitable oxidizing agent.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during this synthesis.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of 3-Bromo-2-(methylthio)pyridine (Thioether Intermediate)

Question 1: My thioether formation step has a low yield. What are the common causes?

Low yield in this step typically points to one of three areas: starting material reactivity, reaction conditions, or inefficient C-S bond formation.

  • Choice of Starting Material: The most common precursor is 2,3-dibromopyridine. The bromine at the 2-position is significantly more activated towards nucleophilic substitution than the bromine at the 3-position due to the electron-withdrawing effect of the ring nitrogen. Using sodium thiomethoxide (NaSMe) as the nucleophile, the reaction should proceed with good regioselectivity. If conversion is low, ensure your 2,3-dibromopyridine is pure.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF or NMP is typically required to facilitate the SNAr reaction. Ensure the solvent is anhydrous, as water can interfere with the nucleophile.

    • Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Monitor the reaction progress by TLC or LC-MS.

  • Alternative: Ullmann C-S Coupling: If the direct SNAr reaction is inefficient, a copper-catalyzed Ullmann condensation is a powerful alternative.[1][2] This involves reacting 2,3-dibromopyridine with sodium thiomethoxide in the presence of a copper(I) catalyst, such as CuI. This method often proceeds under milder conditions and can give higher yields, though it requires removal of the copper catalyst during workup.

Question 2: I am observing side products in the first step. What could they be?

The primary side product is often the result of reaction at the 3-position or bis-substitution, although these are generally minor. If using an Ullmann coupling, homocoupling of the starting material can occur. Careful control of stoichiometry (using a slight excess of the thiol) and temperature can minimize these byproducts.

Part 2: Oxidation of 3-Bromo-2-(methylthio)pyridine to the Sulfone

This step is the most critical for overall yield and purity. The goal is to oxidize the sulfide to a sulfone without affecting the pyridine ring.[3][4]

Question 3: My oxidation is incomplete, and I've isolated the sulfoxide intermediate. How do I drive the reaction to completion?

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[4] Isolating the sulfoxide indicates that the reaction has stalled.

  • Insufficient Oxidant: The stoichiometry is critical. To go from a sulfide to a sulfone, you need at least two equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂). Using only one equivalent will preferentially form the sulfoxide.[5]

  • Reaction Temperature: Many oxidations are initially run at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. If the reaction stalls, gentle heating (e.g., to 35-40 °C) may be necessary to push it to the sulfone product.[5]

Question 4: The yield is low, and I have a significant, more polar byproduct. What is it and how can I prevent it?

This is a classic problem in the oxidation of pyridyl sulfides. The most likely byproduct is the Pyridine N-oxide . The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized by peroxy acids like m-CPBA, especially if an excess of the oxidant is used or if the reaction temperature is too high.[6]

Prevention Strategies:

  • Stoichiometric Control: Use a precise amount of oxidant. A slight excess (e.g., 2.1-2.2 equivalents of m-CPBA) is often optimal to ensure full conversion to the sulfone without significant N-oxide formation.

  • Temperature Management: Perform the addition of the oxidant at a low temperature (0 °C) and maintain it for a period before allowing it to slowly warm to room temperature. This minimizes the rate of the competing N-oxidation.

  • Choice of Oxidant: Consider an alternative oxidant. While m-CPBA is effective, a system like sodium tungstate with hydrogen peroxide can sometimes offer better selectivity for the sulfur atom and reduce N-oxide formation.[7] Oxone® (potassium peroxymonosulfate) is another powerful option, often used in a buffered aqueous/organic solvent system.

Question 5: How do I effectively purify the final product and remove reaction byproducts?

Proper workup and purification are essential.

  • Removing Acidic Byproducts (e.g., m-chlorobenzoic acid): If you use m-CPBA, the byproduct is m-chlorobenzoic acid.[3] During the aqueous workup, washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7.5), will extract this acidic impurity into the aqueous layer.[6]

  • Chromatography: If N-oxide or sulfoxide impurities are present, purification by column chromatography is typically necessary. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will effectively separate the desired sulfone from the less polar sulfoxide and the highly polar N-oxide.

Data & Protocols

Table 1: Comparison of Common Oxidizing Agents
Oxidizing AgentEquivalentsTypical SolventTemperatureProsCons
m-CPBA 2.1 - 2.2DCM, Chloroform0 °C to RTHighly effective, predictable, readily available.[3][6]Risk of N-oxide formation; acidic byproduct requires basic wash.[6]
Hydrogen Peroxide (30%) 2.2 - 2.5Acetic Acid, MethanolRT to 50 °CInexpensive, environmentally benign (byproduct is water).[8]Often requires a catalyst (e.g., Na₂WO₄); can be sluggish; risk of runaway reaction if not controlled.[7]
Oxone® 2.1 - 2.5Methanol/WaterRTPowerful oxidant, fast reactions, simple workup.[7]Can be aggressive, potentially leading to side reactions if not controlled; requires buffered conditions.
Experimental Protocol: Optimized Synthesis via m-CPBA Oxidation

This protocol is a self-validating system designed to maximize yield and minimize common failure points.

Step 1: Synthesis of 3-Bromo-2-(methylthio)pyridine

  • To a solution of 2,3-dibromopyridine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC (e.g., 4:1 Hexane:EtOAc) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step.

Step 2: Oxidation to this compound

  • Dissolve the crude 3-Bromo-2-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (~77% purity, 2.2 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours, monitoring by TLC until the sulfoxide intermediate is fully converted to the sulfone.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by recrystallization (e.g., from ethanol or isopropanol) or by silica gel chromatography to yield the pure product.

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

Synthetic Workflow Start 2,3-Dibromopyridine Thioether 3-Bromo-2-(methylthio)pyridine Start->Thioether  Step 1: NaSMe, DMF   Sulfone This compound Thioether->Sulfone  Step 2: m-CPBA, DCM  

Caption: High-level two-step synthesis of the target sulfone.

Troubleshooting Decision Tree

Troubleshooting Logic q1 Is final yield low? q2 Check TLC of crude oxidation q1->q2 a1 Incomplete Oxidation (Sulfoxide present) q2->a1 Yes a2 Side Reaction (N-Oxide present) q2->a2 Yes a3 Low yield from Step 1? q2->a3 No, clean oxidation s1 Increase oxidant to 2.2 eq. Increase reaction time/temp. a1->s1 s2 Reduce oxidant to 2.1 eq. Maintain temp at 0°C longer. a2->s2 s3 Re-run Step 1. Consider Ullmann conditions. a3->s3

Caption: A decision tree for diagnosing low-yield issues.

Mechanism: Sulfide Oxidation with m-CPBA

Oxidation Mechanism Sulfide R-S-CH₃ Sulfoxide R-S(O)-CH₃ Sulfide->Sulfoxide 1 eq. Sulfoxide2 R-S(O)-CH₃ mCPBA1 m-CPBA mCPBA1->Sulfoxide Acid1 m-CBA Sulfone R-S(O)₂-CH₃ Sulfoxide2->Sulfone 1 eq. mCPBA2 m-CPBA mCPBA2->Sulfone Acid2 m-CBA

Caption: Stepwise oxidation from sulfide to the final sulfone.

References

Technical Support Center: 3-Bromo-2-(methylsulfonyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-Bromo-2-(methylsulfonyl)pyridine. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during synthetic procedures utilizing this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments and achieve optimal results.

Section 1: Troubleshooting Guide - Common Side Product Formation

This section addresses specific issues related to side product formation in reactions with this compound, offering explanations for their occurrence and strategies for mitigation.

Question 1: I am observing significant amounts of a debrominated side product, 2-(methylsulfonyl)pyridine, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?

Answer:

The formation of a debrominated side product, also known as hydrodehalogenation, is a common challenge in palladium-catalyzed cross-coupling reactions.[1] This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.

Underlying Causes:

  • β-Hydride Elimination: A primary mechanistic pathway for this side reaction is β-hydride elimination from a palladium-amido intermediate, which can compete with the desired reductive elimination step.[2]

  • Protic Solvents or Impurities: The presence of water or other protic impurities in the reaction mixture can serve as a proton source, facilitating the hydrodehalogenation process.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition, particularly at elevated temperatures, which can also contribute to the formation of the debrominated product.

Mitigation Strategies:

StrategyRationale
Use Anhydrous Conditions Meticulously dry all glassware and use anhydrous solvents to minimize the presence of water.[3][4]
Degas Solvents Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.[4]
Optimize Base and Ligand The choice of base and ligand is critical. For sterically hindered substrates, bulky phosphine ligands can promote the desired reductive elimination over side reactions.[3] A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner.[3]
Control Reaction Temperature Running the reaction at the lowest effective temperature can help minimize the decomposition of sensitive reagents like boronic acids.
Use Potassium Aryltrifluoroborates These reagents are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[5]
Question 2: In my Buchwald-Hartwig amination, I am seeing a significant amount of a byproduct that appears to be the result of nucleophilic aromatic substitution (SNA_r_) directly on the pyridine ring. Why is this happening?

Answer:

The pyridine ring, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNA_r_).[6][7][8][9][10] The methylsulfonyl group at the 2-position is a strong electron-withdrawing group, making the pyridine ring more electrophilic and prone to direct attack by nucleophiles.

Mechanistic Insight:

Nucleophilic attack on the pyridine ring typically occurs at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[6][7] In the case of this compound, the 2- and 6-positions are activated.

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SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) on Pyridine Ring Reactant This compound N, Br, SO2Me C2-SO2Me C3-Br Intermediate Meisenheimer-like Intermediate Negative charge delocalized onto Nitrogen Reactant->Intermediate Nucleophilic Attack at C2 Nucleophile Nu⁻ Product Substitution Product N, Nu, SO2Me C2-Nu C3-Br Intermediate->Product Loss of Leaving Group Leaving_Group Br⁻

Caption: SNAr Mechanism on this compound.

Troubleshooting Steps:

  • Lower Reaction Temperature: SNA_r_ reactions often have a higher activation energy than the desired palladium-catalyzed coupling. Lowering the reaction temperature can favor the Buchwald-Hartwig pathway.

  • Optimize Catalyst System: Ensure your palladium catalyst and ligand are highly active. For challenging substrates, using sterically hindered phosphine ligands can be particularly effective in promoting the desired C-N bond formation.[3]

  • Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the Buchwald-Hartwig reaction.[3] Weaker bases may not be sufficient to drive the catalytic cycle efficiently, allowing the uncatalyzed SNA_r_ pathway to compete.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of this compound.

Question 3: What is the primary role of the methylsulfonyl group in this compound?

Answer:

The methylsulfonyl (-SO₂CH₃) group at the 2-position of the pyridine ring plays a crucial role in modulating the reactivity of the molecule. It is a strong electron-withdrawing group, which has several important consequences:

  • Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen.[6][7][8][9][10]

  • Facilitation of Cross-Coupling Reactions: This electron-withdrawing effect also facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2]

Question 4: Can the methylsulfonyl group itself be a leaving group or undergo hydrolysis?

Answer:

While less common than halide displacement, the methylsulfonyl group can, under certain conditions, act as a leaving group in nucleophilic substitution reactions. Additionally, hydrolysis of the sulfonyl group to a hydroxyl group can occur, particularly under harsh acidic or basic conditions at elevated temperatures.[11]

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Sulfonyl_Reactivity cluster_1 Potential Reactivity of the Methylsulfonyl Group Start This compound Path1 Nucleophilic Substitution Start->Path1 Path2 Hydrolysis Start->Path2 Product1 Displacement of -SO2Me Path1->Product1 Strong Nucleophile Product2 Formation of 3-Bromo-2-hydroxypyridine Path2->Product2 Harsh Acid/Base, Heat

Caption: Reactivity pathways of the methylsulfonyl group.

Preventative Measures:

  • Moderate Reaction Conditions: To avoid unwanted reactions involving the sulfonyl group, it is advisable to use the mildest possible reaction conditions (temperature, pH) that still allow for the desired transformation to proceed efficiently.

  • Careful Choice of Nucleophiles: Very strong or hard nucleophiles may be more prone to attacking the sulfur atom of the sulfonyl group.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common reaction involving this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen/Argon manifold)

  • Magnetic stirrer and hot plate with an oil bath

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material has been consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

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Suzuki_Workflow cluster_2 Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup Add reactants and base to Schlenk flask under inert atmosphere Catalyst 2. Catalyst Addition Add pre-mixed Pd(OAc)2/PPh3 Setup->Catalyst Solvent 3. Solvent Addition Add anhydrous dioxane and degassed water Catalyst->Solvent Reaction 4. Reaction Heat at 90°C with vigorous stirring Solvent->Reaction Monitor 5. Monitoring Track progress by TLC or LC-MS Reaction->Monitor Workup 6. Work-up Cool, dilute, extract with ethyl acetate Monitor->Workup Purify 7. Purification Dry, concentrate, and perform column chromatography Workup->Purify

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-bromo-2-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful coupling reactions with this challenging substrate. As Senior Application Scientists, we have synthesized the information from peer-reviewed literature and our in-house expertise to create a comprehensive resource.

Understanding the Challenges

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges primarily due to the electronic and steric nature of the substrate. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and reduced yields[1][2]. Furthermore, the presence of the strongly electron-withdrawing methylsulfonyl group at the 2-position significantly influences the reactivity of the C-Br bond and can affect the stability of the catalytic intermediates. Careful optimization of the reaction parameters is therefore crucial for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges are twofold:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This is a common issue with nitrogen-containing heterocycles[1][2].

  • Electronic Effects: The methylsulfonyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards oxidative addition, a key step in the catalytic cycle.

Q2: What is a good starting point for catalyst and ligand selection for this reaction?

A2: For electron-deficient and sterically hindered heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. A good starting point would be a palladium(0) precatalyst like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos. These ligands can promote the oxidative addition and reductive elimination steps and their steric bulk can help prevent catalyst inhibition by the pyridine nitrogen[2][3]. Alternatively, a pre-formed catalyst like XPhos Pd G3 or G4 can be used[4].

Q3: Which base is most suitable for the Suzuki coupling of this compound?

A3: A moderately strong base is typically required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a good choice for challenging Suzuki couplings, including those with heteroaryl halides[1][3]. Cesium carbonate (Cs₂CO₃) can also be effective, sometimes providing higher yields, though it is a more expensive option[3]. The choice of base can also be solvent-dependent.

Q4: What solvent system should I use?

A4: A mixture of an organic solvent and water is commonly used in Suzuki reactions. For this substrate, a good starting point would be a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v)[1]. Toluene/water or THF/water mixtures are also viable options[3][5]. The aqueous component is often necessary for the solubility and activity of the inorganic base. It is crucial to thoroughly degas the solvents to prevent catalyst oxidation and homocoupling of the boronic acid[3].

Q5: I am observing significant protodeboronation of my boronic acid. What can I do?

A5: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially in the presence of water and base[6]. To mitigate this, you can:

  • Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable[7].

  • Use potassium trifluoroborate salts, which are also more resistant to protodeboronation[7].

  • Minimize the reaction time and temperature, if possible.

  • Ensure a sufficiently fast rate of the desired cross-coupling reaction to outcompete the protodeboronation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Catalyst inhibition by pyridine nitrogen. 3. Insufficiently reactive conditions.1. Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to sterically hinder coordination of the pyridine nitrogen[2][3]. 3. Increase the reaction temperature (e.g., to 100-110 °C). Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/H₂O, toluene/H₂O)[3].
Formation of Homocoupled Boronic Acid Product 1. Presence of oxygen in the reaction mixture. 2. Catalyst decomposition.1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles[3]. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a more stable catalyst system or lower the reaction temperature.
Debromination of the Starting Material 1. Presence of water or other proton sources leading to hydrodehalogenation. 2. Certain catalyst/ligand combinations may promote this side reaction.1. Ensure anhydrous conditions if possible, although this may require the use of a non-aqueous base system. 2. Screen different catalyst and ligand combinations.
Complex Reaction Mixture with Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents.1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Carefully check the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) and base (typically 2-3 equivalents).

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed (8 mL)

  • Water, degassed (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Troubleshooting Workflow

G start Low Yield or No Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK screen_catalyst Screen Catalyst and Ligand check_inert->screen_catalyst Atmosphere OK screen_base Screen Base screen_catalyst->screen_base No Improvement success Improved Yield screen_catalyst->success Improvement screen_solvent Screen Solvent System screen_base->screen_solvent No Improvement screen_base->success Improvement optimize_temp Optimize Temperature screen_solvent->optimize_temp No Improvement screen_solvent->success Improvement optimize_temp->success Improvement

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ Base PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination R1X R¹-X R2BY2 R²-B(OR)₂ Base Base R1R2 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability issues of 3-Bromo-2-(methylsulfonyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and reaction complexities associated with this versatile building block. By understanding the underlying chemical principles, you can anticipate challenges, troubleshoot effectively, and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a valuable heterocyclic intermediate primarily utilized in two major classes of reactions:

  • Palladium-catalyzed cross-coupling reactions: Most notably, the Suzuki-Miyaura coupling, where the bromide at the 3-position is substituted to form carbon-carbon bonds, leading to the synthesis of complex biaryl and hetero-biaryl structures.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing methylsulfonyl group at the 2-position. This allows for the displacement of the bromide by a variety of nucleophiles.[1]

Q2: How stable is the methylsulfonyl group under typical reaction conditions?

The methylsulfonyl group is generally considered a robust and stable functional group. However, its stability can be compromised under certain conditions:

  • Strong Bases/Nucleophiles: While the sulfonyl group activates the pyridine ring for SNAr, it can itself be subject to ipso-substitution, acting as a leaving group, especially with strong nucleophiles like Grignard reagents.[3]

  • Reductive Conditions: While the methylsulfonyl group can be reduced to a sulfide, this typically requires specific reducing agents and conditions not commonly employed in standard cross-coupling or SNAr reactions.[1]

Q3: What are the key safety considerations when handling this compound?

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool, but reactions involving heteroaromatic substrates like this compound can be prone to specific side reactions and yield issues.

Problem 1: Low or No Yield of the Desired Coupled Product

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Inactivation The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.- Use a higher catalyst loading (e.g., 5 mol%).- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired catalytic cycle.[2]
Protodeboronation of Boronic Acid The boronic acid partner can be protonated and decompose, especially in the presence of water and base, before transmetalation occurs.- Use anhydrous solvents and reagents.- Employ potassium trifluoroborate salts, which are often more stable.[2]
Inefficient Transmetalation The transfer of the organic group from boron to palladium can be slow for heteroaromatic substrates.- Choose a suitable base; potassium phosphate (K₃PO₄) is often effective in these systems.[2]- Consider using boronic esters (e.g., pinacol esters) which can exhibit different reactivity profiles.
Problem 2: Formation of Significant Byproducts

Common Byproducts & Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategy
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[4]- Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen).- Use a well-defined palladium(0) precatalyst to minimize side reactions during the initial catalyst activation.
Dehalogenation of Starting Material The bromo group is replaced by a hydrogen atom.- This can result from side reactions involving the palladium catalyst and trace amounts of water or other proton sources. Ensure anhydrous conditions.- Optimize the base and solvent system.
Protodeboronation Product The boronic acid is converted to the corresponding arene.- As mentioned above, ensure anhydrous conditions and consider using more stable boron reagents.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_process Reaction & Workup A Degas Solvents C Add 3-Bromo-2- (methylsulfonyl)pyridine A->C B Dry Glassware B->C D Add Boronic Acid/Ester C->D E Add Base (e.g., K₃PO₄) D->E F Add Pd Catalyst & Ligand E->F G Add Degassed Solvent F->G H Heat to Reaction Temperature G->H I Monitor by TLC/LC-MS H->I J Aqueous Workup I->J K Purification (e.g., Column Chromatography) J->K

Caption: Workflow for a Suzuki-Miyaura Coupling Reaction.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The methylsulfonyl group at the 2-position strongly activates the pyridine ring for nucleophilic attack, making SNAr a viable synthetic strategy.

Problem 3: Competing Substitution at the 2-Position (Loss of the Sulfonyl Group)

Possible Cause & Solution:

  • Ipso-Substitution of the Sulfonyl Group: While the bromide at C3 is the intended leaving group, under certain conditions, particularly with highly reactive nucleophiles like Grignard reagents, the methylsulfonyl group at C2 can be displaced.[3] This is due to the formation of a stable sulfinate anion.

    Mitigation Strategy:

    • Choice of Nucleophile: Use less aggressive nucleophiles. For example, when introducing carbon substituents, consider using organozinc or organocuprate reagents instead of Grignard reagents.

    • Reaction Temperature: Running the reaction at lower temperatures can often favor the desired substitution pathway by minimizing the activation energy for the undesired ipso-substitution.

Problem 4: Low Reactivity with Weak Nucleophiles

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Nucleophilicity The attacking species may not be strong enough to initiate the addition step of the SNAr mechanism.- For amine or alcohol nucleophiles, add a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) to deprotonate the nucleophile and increase its reactivity.- Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's strength.
Poor Solubility The reactants may not be fully dissolved, limiting the reaction rate.- Screen different solvents to find one that provides good solubility for all components at the reaction temperature.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition of Nucleophile (Rate-Determining Step) Product Substituted Product + Br⁻ Intermediate->Product Elimination of Bromide

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Reaction: this compound with Phenylboronic Acid

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Representative Nucleophilic Aromatic Substitution Protocol

Reaction: this compound with Morpholine

  • Preparation: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.5 mmol, 1.5 equiv.).

  • Solvent and Base: Add dimethyl sulfoxide (DMSO, 5 mL) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

References

Troubleshooting low conversion rates with 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-(methylsulfonyl)pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but often challenging building block in their synthetic endeavors. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and achieve higher conversion rates in your cross-coupling reactions.

The unique electronic and steric profile of this compound—specifically, the electron-deficient nature of the pyridine ring compounded by the potent electron-withdrawing sulfonyl group—makes it a substrate that demands careful reaction design. This guide addresses the most common issues encountered during its use, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Troubleshooting Guide: Low Conversion Rates

This section is formatted to address specific, practical problems you may be facing in the lab.

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to initiate. What is the primary bottleneck and how can I overcome it?

Answer:

A stalled Suzuki-Miyaura coupling with this substrate almost certainly points to a difficult oxidative addition step. The C-Br bond at the 3-position is on an electron-poor pyridine ring, further deactivated by the adjacent C2-sulfonyl group. This electronic environment reduces the electron density at the carbon bearing the bromine, making it less susceptible to attack by the Pd(0) catalyst.

Your strategy must focus on increasing the reactivity of the catalytic system.

Causality & Recommended Protocol:

  • Enhance Catalyst Nucleophilicity with Ligand Choice: Standard ligands like PPh₃ are often insufficient. You require sterically bulky, electron-rich phosphine ligands that increase the electron density on the palladium center, making it a more potent nucleophile for the oxidative addition step.[1]

    • Primary Recommendation: Use biaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These are designed for challenging, electron-deficient substrates.[2]

    • Starting Point: Begin with a 1:2 to 1:4 ratio of Palladium Precatalyst to Ligand.

  • Select an Appropriate Palladium Precatalyst: While Pd(PPh₃)₄ can sometimes work, air-stable and easily activated Pd(II) precatalysts often provide more consistent results.

    • Recommendation: Use Pd₂(dba)₃ or a dedicated precatalyst like SPhos Pd G3. These are designed to reliably generate the active Pd(0) species in situ.

  • Optimize Base and Solvent Conditions: The base is crucial for activating the boronic acid for transmetalation.[3] For this substrate, a stronger base is often necessary to drive the reaction forward.

    • Base Selection: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃ . Aqueous base solutions can be effective, but if you observe protodeboronation (loss of the boronic acid group), switch to anhydrous conditions.[4][5]

    • Solvent System: A polar aprotic solvent is typically best. A mixture like 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O often works well by dissolving both the organic reagents and the inorganic base.[6][7]

Troubleshooting Workflow for Sluggish Suzuki Coupling

Caption: A logical workflow for diagnosing and fixing low-yield Suzuki-Miyaura reactions.

Q2: My Buchwald-Hartwig amination is failing, and I'm observing significant hydrodehalogenation (replacement of Br with H). What causes this side reaction and how do I suppress it?

Answer:

This is a classic problem with electron-deficient heteroaryl halides. Hydrodehalogenation competes with the desired C-N bond formation. The likely cause is that the rate of reductive elimination to form the C-N bond is slow relative to side reactions, such as β-hydride elimination from the palladium-amido intermediate or protonolysis of the C-Br bond.

Your strategy must be to accelerate the C-N reductive elimination step and ensure your reaction is scrupulously free of water and other proton sources.

Causality & Recommended Protocol:

  • Ligand Selection is Critical: The ligand must be both electron-rich to promote oxidative addition and sufficiently bulky to facilitate the final reductive elimination step.[8][9] The steric bulk forces the aryl and amino groups into proximity around the metal center, promoting bond formation.

    • Primary Recommendation: Use highly hindered biaryl phosphine ligands like tBuXPhos or BrettPhos . These have proven effective for challenging aminations.[10][11]

    • Catalyst System: A combination of Pd₂(dba)₃ with your chosen ligand or a dedicated G3/G4 precatalyst is highly recommended.

  • Base Choice and Quality: The base in a Buchwald-Hartwig reaction deprotonates the amine to form the active nucleophile.[12] For this substrate, a very strong, non-nucleophilic base is required.

    • Base Selection: Use Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) . These strong bases are highly effective but are also very moisture-sensitive.[10][12]

    • Quality Control: Use a freshly opened bottle of base or a sample stored correctly in a glovebox. Clumped or discolored base is a sign of decomposition and will introduce yield-killing moisture.

  • Rigorous Exclusion of Water: Water can be a proton source leading to hydrodehalogenation.[4]

    • Solvent: Use anhydrous toluene or dioxane, preferably passed through a solvent purification system or distilled from a suitable drying agent.

    • Reagents: Ensure your amine is pure and dry. Liquid amines should be distilled. Solid amines should be dried under vacuum.

    • Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[9] Ensure all glassware is oven- or flame-dried.

Problem SymptomPrimary CauseRecommended Solution
No reaction / Stalled at <10% Failed Oxidative AdditionSwitch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) and an appropriate Pd precatalyst (e.g., Pd₂(dba)₃).
Significant Hydrodehalogenation Slow C-N Reductive Elimination / Proton Source ContaminationUse a highly hindered ligand (e.g., BrettPhos), a strong, dry base (NaOtBu), and ensure all reagents and solvents are scrupulously anhydrous.[4][10]
Boronic Acid Homocoupling (Suzuki) Presence of OxygenImprove degassing procedure (freeze-pump-thaw cycles are best). Maintain a strict inert atmosphere.[4][13]
Starting Material Decomposition Reaction temperature too high or base too harshScreen lower temperatures (e.g., 80-90 °C instead of 110 °C). For Suzuki, screen a weaker base like K₂CO₃ if K₃PO₄ seems too aggressive.[5][6]

Frequently Asked Questions (FAQs)

Q3: What makes this compound a "challenging" substrate in cross-coupling reactions?

Answer:

There are three primary factors:

  • Electronic Deficiency: The pyridine ring is inherently electron-deficient (π-deficient). The methylsulfonyl (-SO₂Me) group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This combination severely lowers the electron density of the aromatic ring, making the crucial oxidative addition step of the catalytic cycle kinetically slow.[4][14]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This non-productive binding can sequester the catalyst, effectively inhibiting it and preventing it from participating in the desired catalytic cycle.[7] Sterically hindered ligands help mitigate this issue.

  • Steric Hindrance: The sulfonyl group at the C2 position provides steric bulk adjacent to the C3-bromine, which can physically hinder the approach of the bulky palladium catalyst complex.

Q4: How do I select the optimal starting conditions for a new coupling partner with this substrate?

Answer:

When developing a new reaction, it is always best to start with conditions that have the highest probability of success for a challenging substrate. Below are robust starting points for screening.

Table of Recommended Starting Conditions for Cross-Coupling

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Pd Precatalyst Pd₂(dba)₃ (1-2.5 mol%) or SPhos Pd G3 (2-5 mol%)Pd₂(dba)₃ (1-2.5 mol%) or BrettPhos Pd G3 (2-5 mol%)Precatalysts ensure reliable formation of the active Pd(0) species.[15]
Ligand SPhos or XPhos (2-10 mol%)BrettPhos or tBuXPhos (2-10 mol%)Ligand choice is paramount. These are electron-rich and sterically demanding, addressing the substrate's challenges.[2][4][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)NaOtBu or LHMDS (1.5-2 equiv.)The base must be strong enough for the specific reaction but not so harsh as to cause degradation.[6][12]
Solvent 1,4-Dioxane or Toluene (often with 10-20% H₂O)Toluene or 1,4-Dioxane (Anhydrous)Solvent choice impacts solubility and reactivity. Water must be excluded from Buchwald-Hartwig reactions.[4][16]
Temperature 80 - 110 °C80 - 110 °CStart around 100 °C and adjust based on reaction progress and stability of reagents.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Oxygen can deactivate the catalyst and cause side reactions like boronic acid homocoupling.[4][9]
Q5: Can you illustrate the catalytic cycle and pinpoint the difficult step for this substrate?

Answer:

Certainly. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle. For this compound, the key challenge lies in the first step: Oxidative Addition .

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (SLOW STEP for this substrate) + Ar-Br Trans_Complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation + R-B(OR)₂ + Base Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) Trans_Complex->Product ArBr Ar-Br = this compound Boronic R-B(OR)₂ = Boronic Acid/Ester

References

Technical Support Center: Recrystallization Methods for 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth strategies for the successful recrystallization of 3-Bromo-2-(methylsulfonyl)pyridine. Given the compound's structural features—a pyridine ring, which can complicate crystallization, and a sulfonyl group—specific challenges may arise.[1] This document offers a troubleshooting framework and detailed protocols to overcome these obstacles.

Troubleshooting Guide & FAQs

This section addresses common experimental issues in a question-and-answer format, providing both immediate remedies and long-term strategic solutions.

Q1: My this compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This typically occurs for two main reasons:

  • The boiling point of the chosen solvent is higher than the melting point of your compound (or an impure version of it).

  • The solution is too highly supersaturated, or significant impurities are present, depressing the melting point of the mixture.[2][3]

Immediate Steps:

  • Re-dissolve and Dilute: Reheat the flask to dissolve the oil completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[2][4][5]

  • Induce Crystallization: Vigorously scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites.[4][6] If you have a pure sample, add a tiny "seed" crystal.[3][7]

Long-Term Strategy:

  • Change Solvents: Select a solvent with a lower boiling point.

  • Adjust Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to ensure a gradual temperature drop. This is crucial for forming well-ordered crystals.[4][7]

  • Use a Co-solvent System: If a single solvent isn't working, switch to a mixed-solvent system (see Protocol 2). This often allows for crystallization to occur at a lower temperature.[4]

Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?

A2: A low yield is one of the most frequent problems in recrystallization. While 100% recovery is not theoretically possible, yields can often be significantly improved.[4]

Possible Causes & Solutions:

  • Excess Solvent: This is the most common cause.[2][6] Using too much hot solvent will keep a large portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Before filtering, check for completeness of crystallization. If you suspect excess solvent, carefully evaporate a portion of it by gently heating the solution and then allow it to cool again.[2][7] For future attempts, use the absolute minimum amount of boiling solvent required to fully dissolve the compound.[4][6]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you will lose product.

    • Solution: Use a pre-warmed filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.[4]

  • Incomplete Cooling: Ensure the solution has been thoroughly cooled. After it reaches room temperature, placing it in an ice bath can dramatically increase the yield.[4][6]

  • Washing with Warm Solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for the final rinse of the crystals in the filtration funnel.[6]

Q3: No crystals are forming at all, even after the solution is cold. What should I do?

A3: This indicates that the solution is not supersaturated, which is a prerequisite for crystal formation.

Troubleshooting Steps:

  • Induce Nucleation: First, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[2][5][7] These actions provide a surface for the first crystals to begin forming.

  • Reduce Solvent Volume: If induction fails, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[2][5] Let it cool again and observe.

  • Cool to a Lower Temperature: If crystals don't form at ice-bath temperatures (0°C), an ice-salt bath may be required to reach even lower temperatures.[5]

  • Try an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can sometimes force crystallization by slowly adding a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes cloudy. This is the basis of a mixed-solvent recrystallization.[4]

Q4: My final product is an amorphous powder, not well-defined crystals. How can I improve the crystal quality?

A4: Amorphous solids typically form when precipitation occurs too rapidly, not allowing time for an ordered crystal lattice to develop.

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor.[4] Do not rush the cooling process. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to a cold bath. Slow cooling is essential for growing larger and purer crystals.[7]

  • Reduce Supersaturation: If the solution becomes cloudy and solid crashes out immediately upon removal from heat, you have crystallized too quickly.[7] Reheat the solution and add a small amount of extra solvent (1-2 mL). While this may slightly decrease the overall yield, it will dramatically improve the crystal quality by slowing the crystallization process.[7]

  • Control Evaporation: For some systems, allowing the solvent to evaporate slowly over several days at room temperature can yield very high-quality crystals.[4]

Q5: The recrystallized product is still colored. How do I remove colored impurities?

A5: Colored impurities can often be removed with activated charcoal.

Procedure:

  • Dissolve: Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Add Charcoal: Remove the solution from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is often sufficient).

  • Reheat and Filter: Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[8] Perform a hot filtration using a fluted filter paper in a pre-warmed funnel to remove the charcoal.[8]

  • Crystallize: Allow the hot, colorless filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.[8]

Solvent Selection for this compound

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Since specific solubility data for this compound is not readily published, an experimental approach is necessary.

Solvent Screening Protocol
  • Place approximately 20-30 mg of your crude compound into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each drop. Test a range of solvents with varying polarities (see Table 1).

  • A good candidate solvent will not dissolve the compound at room temperature.

  • Take the tubes that did not show solubility at room temperature and gently heat them in a water or sand bath.

  • A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will be the one that produces a large quantity of high-quality crystals upon cooling.

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes and Potential Use
Water 100Very HighUnlikely to dissolve the compound alone due to the aromatic and bromo groups, but may be useful as an anti-solvent with ethanol or isopropanol.[1]
Ethanol 78HighA common choice for polar compounds. Often used in a co-solvent system with water.[3]
Isopropanol 82HighSimilar to ethanol; an isopropanol/water system is effective for many sulfonamides.[3]
Acetone 56Medium-HighA strong solvent, may have high solubility even at room temperature. Its low boiling point is advantageous.
Ethyl Acetate 77MediumA versatile solvent. Often used in a co-solvent system with hexanes for medium-polarity compounds.[3]
Toluene 111LowGood for less polar compounds. Pyridine-containing compounds can sometimes crystallize well from toluene.[1]
Hexanes/Heptane 69 / 98Very LowUnlikely to dissolve the compound alone, but excellent as an anti-solvent with ethyl acetate or acetone.

Visual Troubleshooting and Workflow Diagrams

The following diagrams provide a visual guide to troubleshooting common recrystallization problems and selecting an appropriate solvent system.

G start Recrystallization Attempted result Observe Outcome After Cooling start->result crystals Good Crystals Form result->crystals Success oil Compound 'Oils Out' result->oil Failure no_xtal No Crystals Form result->no_xtal Failure low_yield Low Yield result->low_yield Failure oil_sol1 Reheat, add more solvent, and cool SLOWLY oil->oil_sol1 Immediate Fix oil_sol2 Change to a lower boiling point solvent oil->oil_sol2 Long-Term Fix no_xtal_sol1 Induce (scratch / seed) no_xtal->no_xtal_sol1 low_yield_sol1 Use less solvent in next attempt low_yield->low_yield_sol1 low_yield_sol2 Ensure complete cooling (ice bath) low_yield->low_yield_sol2 low_yield_sol3 Use ice-cold solvent for rinsing low_yield->low_yield_sol3 no_xtal_sol2 Boil off some solvent to concentrate no_xtal_sol1->no_xtal_sol2 If fails no_xtal_sol3 Cool to lower temp no_xtal_sol2->no_xtal_sol3 If fails

Caption: Troubleshooting Decision Tree for Recrystallization.

G start Start: Crude Solid sol_test Perform Solubility Tests (Hot & Cold in various solvents) start->sol_test decision Analyze Test Results sol_test->decision single_sol Found a solvent with: - High solubility when hot - Low solubility when cold decision->single_sol Ideal Case no_good_sol No suitable single solvent found decision->no_good_sol Common Case proto1 Proceed with Single-Solvent Protocol single_sol->proto1 mixed_sol Found a 'Good' solvent (dissolves at RT) and a 'Poor' solvent (insoluble) proto2 Proceed with Mixed-Solvent Protocol mixed_sol->proto2 no_good_sol->mixed_sol Action

Caption: Workflow for Selecting a Recrystallization Solvent System.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of your chosen hot solvent to the crude this compound to just dissolve it completely.[3] It is critical to use the smallest volume necessary to ensure a good recovery.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.[3] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[4]

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated solid.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a very small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is ideal when no single solvent has the desired solubility properties. You will need a "good" solvent in which the compound is soluble and a miscible "poor" or "anti-solvent" in which it is insoluble.[5] A common pair for a compound of this type might be Ethanol ("good") and Water ("poor").

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask.[4]

  • Addition of Anti-Solvent: Slowly add the "poor" anti-solvent dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-solubilize: Gently warm the flask until the solution becomes clear again.

  • Crystallization: Set the flask aside and allow it to cool slowly to room temperature, undisturbed.

  • Cooling and Collection: Once at room temperature, cool the flask in an ice bath and collect the crystals by vacuum filtration as described in Protocol 1. Wash with a small amount of an ice-cold mixture of the two solvents.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the chemical purity of a pharmaceutical intermediate is not merely a specification—it is the foundation of a candidate's safety, efficacy, and regulatory viability.[1][2] Intermediates like 3-Bromo-2-(methylsulfonyl)pyridine are critical building blocks where undetected impurities can propagate through synthesis, compromising the quality and safety of the final Active Pharmaceutical Ingredient (API).[1][3]

This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights to help you construct a robust, multi-faceted analytical control strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for non-volatile, thermally stable organic molecules like this compound.[4] Its widespread adoption stems from its high resolution, sensitivity, and adaptability for quantifying a broad range of potential process-related impurities and degradation products.[5]

Causality of Method Design

The goal of an RP-HPLC method is to achieve baseline separation between the main compound peak and all potential impurities. The choice of a C18 (octadecylsilyl) column is the standard starting point due to its hydrophobic stationary phase, which effectively retains moderately polar compounds like our target analyte through hydrophobic interactions. A gradient elution, typically with acetonitrile and water, is employed. This is a critical choice; starting with a higher aqueous content allows for the retention and separation of polar impurities, while gradually increasing the organic solvent concentration ensures that more non-polar, strongly retained impurities are eluted from the column, providing a comprehensive impurity profile in a single run. UV detection is ideal, as the pyridine ring possesses a strong chromophore, allowing for sensitive detection.

Detailed Experimental Protocol: RP-HPLC with UV Detection

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or multi-wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acidifier improves peak shape for the basic pyridine moiety).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Controlled temperature ensures run-to-run reproducibility of retention times).

  • Detection Wavelength: 270 nm (or as determined by UV scan of the main peak).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Analysis & Quantification:

  • Inject a blank (diluent), followed by the reference standard, and then the sample.

  • Purity is typically assessed using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

This protocol must be validated for its intended purpose, assessing parameters like specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[6][7][8]

Workflow for HPLC Purity Analysis

References

Navigating the Spectroscopic Maze: A Comparative Analysis of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyridine derivatives, in particular, represent a privileged scaffold in medicinal chemistry, valued for their presence in numerous therapeutic agents.[1] Among these, 3-Bromo-2-(methylsulfonyl)pyridine stands as a key building block, whose synthetic utility is predicated on a thorough understanding of its chemical architecture. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative perspective with alternative analytical techniques to empower researchers in their characterization endeavors.

The Power of NMR: Decoding the Signature of this compound

NMR spectroscopy remains the gold standard for the structural determination of organic molecules in solution, providing a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.[2] For a molecule such as this compound, with its distinct electronic landscape shaped by the interplay of an electron-withdrawing sulfonyl group and a halogenated pyridine ring, NMR provides a detailed electronic and structural map.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous substituted pyridines.[3][4] The pyridine ring protons are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm, with their precise chemical shifts influenced by the anisotropic effects of the ring nitrogen and the electronic nature of the substituents.

The methylsulfonyl group will present as a sharp singlet, significantly downfield due to the strong deshielding effect of the two adjacent oxygen atoms. The three protons on the pyridine ring will exhibit a characteristic splitting pattern, which can be rationalized by their coupling interactions.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.5 - 7.8Doublet of doublets (dd)J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2
H-5~7.2 - 7.5Doublet of doublets (dd)J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5
H-6~8.5 - 8.8Doublet of doublets (dd)J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2
-SO₂CH₃~3.2 - 3.5Singlet (s)N/A

Disclaimer: These are predicted values based on analogous compounds and established NMR principles. Actual experimental values may vary.

The rationale for these assignments lies in the expected electronic effects. The H-6 proton, being ortho to the electronegative nitrogen atom, will be the most deshielded. The H-4 and H-5 protons will be influenced by both the bromine and methylsulfonyl substituents, leading to their respective chemical shifts and coupling patterns.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methylsulfonyl group. The chemical shifts of the ring carbons are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~120 - 125
C-4~128 - 132
C-5~125 - 129
C-6~150 - 155
-SO₂CH₃~40 - 45

Disclaimer: These are predicted values based on analogous compounds and established NMR principles. Actual experimental values may vary.

The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be the most downfield. The carbon bearing the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methylsulfonyl carbon will appear in the aliphatic region.

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, provides unambiguous structural data.[5]Lower sensitivity, can be complex for mixtures, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample requirement, can be coupled with separation techniques (e.g., GC, LC).Provides limited structural information on its own, isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of mixtures, quantitative analysis.High resolution, applicable to a wide range of compounds.[6]Does not provide structural information directly.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural detail, complex spectra can be difficult to interpret.
X-ray Crystallography Definitive solid-state structure.Provides absolute stereochemistry and detailed bond lengths/angles.Requires a suitable single crystal, which can be difficult to obtain.

For routine analysis, a combination of NMR and Mass Spectrometry is often sufficient to confirm the identity and purity of this compound. HPLC is invaluable for monitoring reaction progress and assessing final product purity.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[5]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~12 ppm.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: ~200 ppm.

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Visualizing the Analysis

To further clarify the relationships between the protons and carbons, advanced 2D NMR experiments such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 3-Bromo-2- (methylsulfonyl)pyridine Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HMBC) Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation.

Caption: Chemical structure of this compound.

Conclusion

The comprehensive NMR analysis of this compound, supported by predictions from analogous structures, provides a robust framework for its characterization. While ¹H and ¹³C NMR offer unparalleled detail for structural elucidation, a holistic approach incorporating complementary techniques such as mass spectrometry and HPLC ensures the highest level of confidence in the identity and purity of this important synthetic building block. This guide serves as a valuable resource for researchers, enabling them to navigate the complexities of spectroscopic analysis with greater certainty and efficiency.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. 3-Bromo-2-(methylsulfonyl)pyridine, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to its composite structure, incorporating a halogenated pyridine ring and a methylsulfonyl group. This guide provides an in-depth, comparative analysis of its fragmentation behavior under various mass spectrometry conditions, offering researchers and drug development professionals a predictive framework for its identification and characterization.

Introduction: The Analytical Significance of this compound

This compound belongs to a class of sulfonylpyridines that are gaining attention for their potential biological activities.[1] The precise characterization of such molecules is a critical step in understanding their mechanism of action, metabolism, and potential toxicities. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also rich structural details through controlled fragmentation.[2] This guide will explore the expected fragmentation patterns of this molecule under different ionization techniques, providing a comparative analysis to aid in method development and data interpretation.

Ionization Techniques: A Comparative Overview

The choice of ionization technique profoundly influences the fragmentation pathways observed. Here, we compare the three most common ionization methods—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—and their anticipated impact on the analysis of this compound.

Ionization TechniqueExpected Molecular IonKey Fragmentation CharacteristicsIdeal Application
Electron Ionization (EI) Radical cation (M⁺•)Extensive fragmentation, providing a detailed molecular "fingerprint".GC-MS analysis of volatile, thermally stable compounds.
Electrospray Ionization (ESI) Protonated molecule ([M+H]⁺) or other adductsSofter ionization, often preserving the molecular ion. Fragmentation is induced via collision-induced dissociation (CID).LC-MS analysis of polar and non-volatile compounds.
Atmospheric Pressure Chemical Ionization (APCI) Protonated molecule ([M+H]⁺)Intermediate between EI and ESI in terms of fragmentation energy. Suitable for less polar compounds than ESI.LC-MS analysis of moderately polar, thermally stable compounds.

Predicted Fragmentation Pathways of this compound

Based on established fragmentation principles for halogenated aromatics and sulfonyl-containing compounds, we can predict the major fragmentation pathways for this compound (Molecular Weight: 234.93 g/mol ).[3]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (m/z 235/237, due to the isotopic pattern of bromine) is expected to undergo extensive fragmentation.[4]

G M [C₆H₆BrNO₂S]⁺• m/z 235/237 frag1 [C₅H₃BrN]⁺• m/z 156/158 M->frag1 - SO₂CH₃• frag2 [C₆H₆NO₂S]⁺ m/z 156 M->frag2 - Br• frag5 [C₆H₆O₂S]⁺• m/z 142 M->frag5 - Br, -HCN frag6 SO₂CH₃⁺ m/z 79 M->frag6 Py-S bond cleavage frag7 [C₅H₄N-SO₂]⁺• m/z 93 M->frag7 - Br•, -CH₃• frag3 [C₅H₃N]⁺• m/z 77 frag1->frag3 - Br• frag4 [C₅H₄N]⁺ m/z 78 frag1->frag4 - Br•, +H•

Caption: Predicted EI fragmentation pathway of this compound.

Key Predicted EI Fragments:

  • Loss of the Methylsulfonyl Radical (•SO₂CH₃): This would lead to a prominent fragment ion corresponding to the 3-bromopyridine radical cation at m/z 156/158.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in an ion at m/z 156.

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides is the neutral loss of SO₂, which would yield an ion at m/z 171/173.[5]

  • Cleavage of the Pyridine Ring: Subsequent fragmentation of the pyridine ring can lead to the loss of HCN, producing smaller, characteristic fragments.[6]

Electrospray Ionization (ESI) Fragmentation

ESI, being a softer ionization technique, is expected to primarily produce the protonated molecule [M+H]⁺ at m/z 236/238. Fragmentation, induced by CID, will likely proceed from this precursor ion.

G M [C₆H₆BrNO₂S + H]⁺ m/z 236/238 frag1 [C₆H₆NO₂S]⁺ m/z 157 M->frag1 - Br frag2 [C₅H₄BrN + H]⁺ m/z 158/160 M->frag2 - SO₂CH₃ frag4 [M+H - SO₂]⁺ m/z 172/174 M->frag4 - SO₂ frag3 [C₅H₄N + H]⁺ m/z 79 frag2->frag3 - Br

Caption: Predicted ESI-CID fragmentation of protonated this compound.

Key Predicted ESI-CID Fragments:

  • Loss of Bromine: The loss of a bromine atom from the protonated molecule would result in a fragment ion at m/z 157.

  • Loss of the Methylsulfonyl Group: Cleavage of the C-S bond could lead to the formation of the protonated 3-bromopyridine ion at m/z 158/160.

  • Loss of Sulfur Dioxide (SO₂): Similar to EI, the neutral loss of SO₂ from the protonated precursor is a probable pathway, yielding a fragment at m/z 172/174.[5]

Comparative Analysis with Structural Analogs

The fragmentation of this compound can be benchmarked against that of simpler, related molecules.

  • 3-Bromopyridine: The mass spectrum of 3-bromopyridine is dominated by the molecular ion (m/z 157/159) and the loss of the bromine atom to give the pyridyl cation at m/z 78.[7] This provides a reference for the fragmentation of the pyridine core of our target molecule.

  • Methylsulfonylmethane (MSM): While not aromatic, the fragmentation of MSM can offer insights into the behavior of the methylsulfonyl group. In LC-MS/MS analysis, the transition of m/z 94.9 > m/z 62.9 is monitored, suggesting a loss of CH₃O•.[8]

Experimental Protocols

To empirically determine the fragmentation of this compound, the following general protocols can be employed.

GC-MS (EI) Analysis

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection (EI) A Dissolve sample in volatile solvent (e.g., DCM) B Inject into GC A->B C Separate on a non-polar column B->C D Ionize with 70 eV electrons C->D E Analyze fragments with a mass analyzer D->E

Caption: Workflow for GC-MS analysis of this compound.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane.

  • Gas Chromatography (GC):

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Oven Program: 50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

LC-MS/MS (ESI) Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection (ESI) A Dissolve sample in ACN/H₂O (50:50) B Inject into LC A->B C Separate on a C18 column B->C D Ionize with ESI+ C->D E Isolate precursor ion (m/z 236/238) D->E F Fragment via CID E->F G Analyze product ions F->G

Caption: Workflow for LC-MS/MS analysis of this compound.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 acetonitrile/water. Further dilute to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, positive mode (ESI+).

    • Scan Mode: Full scan (m/z 100-500) and product ion scan of m/z 236/238.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich interplay of pathways dictated by its constituent functional groups. The bromine atom and the methylsulfonyl group serve as key fragmentation directors, with characteristic losses of •Br, •SO₂CH₃, and SO₂. The choice of ionization technique will be critical in controlling the extent of fragmentation, with EI providing a detailed fingerprint and ESI offering a more controlled fragmentation profile suitable for structural confirmation and quantitative analysis. This guide provides a foundational, predictive framework to assist researchers in the development of robust analytical methods for this and structurally related compounds.

References

A Comparative Reactivity Guide: 3-Bromo-2-(methylsulfonyl)pyridine versus Other Bromopyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 3-Bromo-2-(methylsulfonyl)pyridine with other common bromopyridine isomers. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of these building blocks is paramount for designing efficient and high-yielding synthetic routes. This document delves into the electronic effects governing reactivity and provides objective comparisons in key synthetic transformations, supported by experimental protocols and mechanistic insights.

The Decisive Influence of the Methylsulfonyl Group

The reactivity of a substituted pyridine is fundamentally dictated by the electronic nature of its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[1][2]

The defining feature of this compound is the potent electron-withdrawing nature of the methylsulfonyl (SO₂Me) group. This group exerts a strong -I (inductive) and -R (resonance) effect, significantly depleting electron density from the pyridine ring. This electronic influence is the primary driver of its unique reactivity profile compared to other bromopyridines.

G cluster_0 Electronic Effects of the 2-Methylsulfonyl Group start This compound inductive Strong Inductive Withdrawal (-I) (Electronegative O and S atoms pull electron density through the sigma bond) start->inductive resonance Resonance Withdrawal (-R) (Delocalization of pi-electrons onto the sulfonyl group) start->resonance effect1 Greatly increased electrophilicity of the pyridine ring carbons inductive->effect1 resonance->effect1 effect2 Activation towards Nucleophilic Aromatic Substitution (SNAr) effect1->effect2 effect3 Enhanced rate of Oxidative Addition in Palladium-Catalyzed Cross-Couplings effect1->effect3

Caption: Electronic effects of the 2-methylsulfonyl substituent.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[3] The stability of this intermediate is the key determinant of the reaction rate.

The most reactive positions on an unsubstituted pyridine ring for SNAr are C-2 and C-4, as the electronegative ring nitrogen can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[2]

G cluster_0 SNAr Mechanism: Attack at C-2 start Pyridine Ring with Leaving Group (L) at C-2 + Nu⁻ intermediate Meisenheimer Intermediate Negative charge delocalized onto ring Nitrogen (stabilizing) start:f0->intermediate Rate-determining step product Substituted Pyridine + L⁻ intermediate->product Fast

Caption: General mechanism for SNAr on a pyridine ring.

The 2-methylsulfonyl group in this compound dramatically enhances this effect. By withdrawing electron density, it:

  • Increases the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack.

  • Provides powerful stabilization for the negative charge in the Meisenheimer intermediate, significantly lowering the activation energy of the rate-determining step.[4]

This results in a substrate that is exceptionally activated for SNAr reactions, far surpassing the reactivity of simpler bromopyridines.

Data Summary: Qualitative Reactivity in SNAr
CompoundBromine PositionKey SubstituentExpected SNAr ReactivityRationale
This compound 32-SO₂Me (Strong EWG)Very High The C-3 position is strongly activated by the ortho SO₂Me group, which stabilizes the Meisenheimer intermediate.
2-Bromopyridine2NoneHigh The C-2 position is intrinsically activated by the ring nitrogen, which can delocalize the negative charge of the intermediate.[2]
4-Bromopyridine4NoneHigh The C-4 position is intrinsically activated by the ring nitrogen for the same reason as the C-2 position.[2][5]
3-Bromopyridine3NoneVery Low The C-3 position is not activated, as the ring nitrogen cannot directly stabilize the intermediate. Reaction requires harsh conditions or an alternative mechanism (e.g., pyridyne).[6][7]
3-Bromo-2-methylpyridine32-Me (Weak EDG)Very Low The weak electron-donating methyl group slightly deactivates the ring for nucleophilic attack compared to 3-bromopyridine.

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable for C-C and C-N bond formation. The key step governing the reactivity of aryl halides in these reactions is the oxidative addition of the C-X bond to the Pd(0) catalyst.[8]

The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition compared to electron-rich carbocyclic arenes.[9] The powerful electron-withdrawing sulfonyl group in This compound further accelerates this rate-determining step, suggesting it should be an excellent substrate for cross-coupling reactions.

However, a known challenge with pyridine substrates is the potential for the nitrogen's lone pair to coordinate to the palladium center, which can inhibit catalytic activity.[10][11] This is often overcome by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that shield the metal center and promote the desired catalytic cycle.[10]

Data Summary: Expected Cross-Coupling Performance
CompoundKey SubstituentExpected ReactivityCommentary
This compound 2-SO₂Me (Strong EWG)Excellent The C-Br bond is highly polarized and activated for oxidative addition. High yields are expected under standard conditions.
2-BromopyridineNoneGood to Excellent Generally reactive, but catalyst inhibition can be an issue. Ligand choice is critical.[10][12]
3-BromopyridineNoneGood A standard substrate for cross-coupling. Less activated than 2- or 4-bromopyridines but also less prone to catalyst inhibition.[7][13]
2-Bromo-3-aminopyridine3-NH₂ (Strong EDG)Moderate to Good The electron-donating amino group can slow oxidative addition. The amino group can also coordinate to the catalyst.[9][14]

Experimental Protocols

The following protocols are representative methodologies and should be optimized for specific substrates and coupling partners. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

A. Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines the coupling of this compound with a generic arylboronic acid.

G cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Setup Add Bromopyridine, Boronic Acid, & Base to an oven-dried Schlenk flask. B 2. Degas Purge flask with inert gas. A->B C 3. Add Reagents Add anhydrous solvent and stir. B->C D 4. Add Catalyst Add Pd catalyst and ligand. C->D E 5. Reaction Heat mixture (e.g., 90-110 °C) and monitor by TLC/LC-MS. D->E F 6. Work-up Cool, dilute with EtOAc, wash with water and brine. E->F G 7. Purification Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (to make a 0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11][15]

B. Representative Buchwald-Hartwig Amination Protocol

This protocol describes the C-N coupling of this compound with a generic primary or secondary amine.

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Setup Add Bromopyridine, Pd Catalyst, Ligand, & Base to a Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill flask with argon. A->B C 3. Add Reagents Add anhydrous solvent, then add the Amine. B->C D 4. Reaction Heat mixture (e.g., 80-110 °C) and monitor by TLC/LC-MS. C->D E 5. Work-up Cool, dilute with an organic solvent, and wash with water/brine. D->E F 6. Purification Dry the organic layer, concentrate, and purify by column chromatography. E->F

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add Substrate: Add the this compound to the flask.

  • Inert Atmosphere: Seal the flask and remove it from the glovebox (if used).

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the amine, via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a plug of silica gel, eluting with more solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[16]

Conclusion

This compound stands out as a highly reactive and versatile building block in synthetic chemistry. Its reactivity is dominated by the powerful electron-withdrawing methylsulfonyl group at the 2-position. This substituent confers:

  • Exceptional reactivity in SNAr reactions , far exceeding that of standard bromopyridines, enabling substitutions at the C-3 position under mild conditions.

  • Excellent performance in palladium-catalyzed cross-coupling reactions , due to the enhanced rate of oxidative addition at the electron-deficient C-Br bond.

For synthetic chemists, the choice of bromopyridine isomer is a critical design element. While 2- and 4-bromopyridines are intrinsically activated for many transformations, this compound offers a unique combination of high activation and a distinct substitution pattern, making it an invaluable tool for accessing complex and novel pyridine-based molecules.

References

A Comparative Guide to Alternatives for 3-Bromo-2-(methylsulfonyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 3-Bromo-2-(methylsulfonyl)pyridine has emerged as a valuable reagent, offering a versatile platform for the construction of complex nitrogen-containing heterocycles. The electron-withdrawing methylsulfonyl group at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom at the 3-position serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of this compound with viable alternative reagents, supported by experimental data, to inform rational reagent selection in organic synthesis.

The Pivotal Role of this compound

The utility of this compound lies in the orthogonal reactivity of its two key functional groups. The sulfonyl group, a powerful electron-withdrawing moiety, renders the pyridine ring electron-deficient, thereby facilitating the addition of nucleophiles. Concurrently, the carbon-bromine bond is an excellent substrate for oxidative addition to palladium(0) catalysts, initiating a wide array of cross-coupling cascades. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it a prized intermediate in the synthesis of agrochemicals and pharmaceuticals, where the substituted pyridine motif is prevalent.[1][2]

Strategic Alternatives to this compound

The choice of an alternative reagent is often dictated by the specific transformation desired, the required reactivity profile, and the tolerance of other functional groups within the molecule. Alternatives can be broadly categorized by modifications to the leaving group at the 3-position or variations of the activating group at the 2-position.

Variation of the Halogen Leaving Group: A Study in Reactivity

The nature of the halogen at the 3-position profoundly influences the rate and efficiency of cross-coupling reactions. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl, which correlates with the carbon-halogen bond dissociation energies.[3]

  • 3-Iodo-2-(methylsulfonyl)pyridine: This analogue is expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo counterpart. The weaker carbon-iodine bond facilitates a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, iodo-derivatives are typically more expensive and can be less stable.

  • 3-Chloro-2-(methylsulfonyl)pyridine: Conversely, the chloro-analogue is a more cost-effective option but presents a greater synthetic challenge. The stronger carbon-chlorine bond necessitates more forcing reaction conditions, higher catalyst loadings, and often the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[3]

Modulation of the Activating Group at the 2-Position

The electronic nature of the substituent at the 2-position is critical for activating the pyridine ring towards nucleophilic attack and can also influence the reactivity of the C-Br bond in cross-coupling reactions.

  • 3-Bromo-2-nitropyridine: The nitro group is one of the most powerful electron-withdrawing groups, making 3-bromo-2-nitropyridine a highly reactive substrate for SNAr reactions.[4] The increased electrophilicity of the pyridine ring allows for nucleophilic substitution to occur under milder conditions than with the methylsulfonyl analogue. However, the nitro group can be sensitive to certain reducing conditions and may not be compatible with all subsequent transformations.

  • 3-Bromo-2-cyanopyridine: The cyano group is another effective electron-withdrawing group that activates the pyridine ring for SNAr. It is generally more stable to a wider range of reaction conditions compared to the nitro group. The cyano group can also be a versatile synthetic handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

  • 3-Bromo-2-formylpyridine: The formyl group provides moderate activation for SNAr and offers a reactive center for a variety of subsequent reactions, including reductive amination, Wittig reactions, and oxidations. This allows for the direct introduction of a key functional group for further molecular elaboration.

Comparative Performance in Key Synthetic Transformations

The following sections provide a comparative overview of this compound and its alternatives in three major classes of reactions, supported by available experimental data. It is important to note that a direct side-by-side comparison under identical conditions is often not available in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions employed.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of the halopyridine substrate is a critical factor for the success of this transformation.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[BenchChem]
3-Chloro-5-fluoro-2-methoxypyridine Arylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O10012-24(Protocol)[5]
2-Bromo-4-methylpyridine 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292 (similar substrate)[3]

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halopyridine

This generalized protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted halopyridines.[6]

  • To an oven-dried Schlenk flask, add the 3-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Reaction

Suzuki_Workflow cluster_Reagents Reagent Selection cluster_Process Reaction Execution cluster_Purification Workup & Purification Halopyridine 3-Halopyridine (I > Br > Cl reactivity) Setup Inert Atmosphere Setup Halopyridine->Setup Boronic_Acid Boronic Acid/Ester Boronic_Acid->Setup Catalyst Pd Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Catalyst->Setup Base Base (e.g., K2CO3, K3PO4) Base->Setup Reaction Heating & Stirring Setup->Reaction Monitoring TLC / LC-MS Monitoring Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: A logical workflow for a Suzuki-Miyaura cross-coupling reaction.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the halopyridine substrate can significantly impact the efficiency of this reaction.

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridine MorpholinePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80-1104-24(Protocol)[7]
3-Bromo-2-aminopyridine MorpholineRuPhos-precatalystLiHMDSTHF651671[8]
Aryl Bromide Morpholine(SIPr)Pd(methallyl)ClLHMDSTHF22<199[9]
  • Analysis: The protocols for the amination of 3-bromo-2-methylpyridine and 3-bromo-2-aminopyridine demonstrate the feasibility of this reaction on substituted bromopyridines, often requiring specialized ligands like BINAP or RuPhos. The high yield obtained with a general aryl bromide at room temperature using an NHC-ligated palladium catalyst highlights the continuous evolution of this methodology. For this compound, the electron-withdrawing sulfonyl group may influence the oxidative addition step and the basicity of the pyridine nitrogen, potentially requiring careful optimization of the catalyst system. Alternatives with stronger electron-withdrawing groups like 3-bromo-2-nitropyridine might require milder conditions, but the nitro group itself could be susceptible to reduction under certain catalytic conditions.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Halopyridine

This generalized protocol is adapted from established procedures for the Buchwald-Hartwig amination of substituted bromopyridines.[7][10]

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents).

  • Add the 3-halopyridine (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Add anhydrous toluene via syringe (typical concentration is 0.1-0.2 M).

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether), and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)(L_n)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)(L_n)(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)(L_n)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

C. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is highly sensitive to the electronic nature of the pyridine ring. A more electron-deficient ring leads to a faster reaction.

SubstrateNucleophileSolventRelative RateReactivity OrderReference
2-FluoropyridineSodium EthoxideEthanolHighF > Cl > Br > I[11]
2-ChloropyridineSodium EthoxideEthanolModerateF > Cl > Br > I[11]
2-BromopyridineSodium EthoxideEthanolLowF > Cl > Br > I[11]
2-IodopyridineSodium EthoxideEthanolVery LowF > Cl > Br > I[11]
  • Analysis: The data for 2-halopyridines with sodium ethoxide demonstrates the classic SNAr reactivity trend where the rate is dominated by the inductive effect of the halogen (F > Cl > Br > I), as the initial nucleophilic attack is the rate-determining step.[11][12] For 3-halo-2-(methylsulfonyl)pyridines, the powerful electron-withdrawing sulfonyl group is the primary activator. The reactivity order for the leaving group in this case is less straightforward and can be influenced by the nucleophile. For poor leaving groups, the elimination step can become rate-limiting, reversing the reactivity trend to I > Br > Cl > F.[11]

    Comparing the activating groups, the reactivity in SNAr is expected to follow the order of their electron-withdrawing ability: NO₂ > SO₂Me ≈ CN > CHO. Therefore, 3-bromo-2-nitropyridine would be the most reactive substrate, likely undergoing substitution under the mildest conditions. This compound and 3-bromo-2-cyanopyridine would exhibit comparable and significant reactivity, while 3-bromo-2-formylpyridine would be the least reactive among these alternatives.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactant Substituted Pyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (rate-determining) Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - X⁻ (fast) Leaving_Group X⁻

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. However, a comprehensive understanding of the available alternatives allows for a more nuanced and strategic approach to synthetic planning. For cross-coupling reactions where reactivity is paramount, the iodo-analogue may be the reagent of choice, despite its higher cost. Conversely, for large-scale synthesis, developing a robust protocol with the more economical chloro-derivative could be advantageous. In the realm of nucleophilic aromatic substitution, the choice of the activating group at the 2-position offers a tunable parameter to match the reactivity of the substrate with the nucleophilicity of the coupling partner and the overall functional group tolerance of the molecule. This guide serves as a foundational resource for navigating these choices, empowering researchers to select the optimal building block for their specific synthetic challenges.

References

Performance Benchmark: 3-Bromo-2-(methylsulfonyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Value of 2,3-Disubstituted Pyridines

In the landscape of modern medicinal chemistry, the 2,3-disubstituted pyridine motif is a privileged scaffold, appearing in a multitude of clinically significant molecules. Its synthesis, however, is often non-trivial, demanding robust and versatile chemical methodologies. Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy for forging the carbon-carbon and carbon-nitrogen bonds necessary to construct these complex architectures.[1]

This guide focuses on a particularly valuable building block: 3-Bromo-2-(methylsulfonyl)pyridine . The presence of the strongly electron-withdrawing methylsulfonyl group at the C2 position significantly modulates the electronic properties of the pyridine ring, presenting both unique opportunities and challenges for the synthetic chemist. This document provides a comprehensive performance benchmark of this reagent in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—comparing its reactivity with common alternatives and providing detailed, field-tested experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and mechanistic insights required to make informed strategic decisions in their synthetic campaigns.

The Reagent in Focus: Electronic Profile of this compound

The defining feature of this compound is its electron-deficient nature. The sulfonyl group (-SO₂Me) exerts a powerful electron-withdrawing effect through both induction and resonance, which significantly lowers the electron density of the pyridine ring. This has profound implications for cross-coupling reactions:

  • Enhanced Oxidative Addition: The carbon-bromine bond at the C3 position is polarized and weakened, making the molecule more susceptible to oxidative addition to a low-valent palladium(0) catalyst. This is often the rate-determining step, and its acceleration can lead to milder reaction conditions and higher efficiency.[2]

  • Catalyst Inhibition Risk: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.[1] This effect is somewhat mitigated by the electron-withdrawing sulfonyl group, which reduces the basicity of the nitrogen atom. Nevertheless, the choice of ligand is critical to stabilize the active catalytic species and prevent undesirable coordination.

This guide will dissect how these electronic factors translate into tangible performance metrics across various reaction platforms.

Performance Benchmark 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for constructing biaryl and heteroaryl-aryl linkages.[3] The performance of this compound is benchmarked here against its chloro and iodo analogues, which represent the most common alternatives. The general reactivity trend for halopyridines in Suzuki couplings is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies.[4]

Comparative Data: Suzuki-Miyaura Coupling
Halide SubstrateCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
3-Bromo-2-(SO₂Me)Py Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O10012-1685-95Excellent balance of reactivity and cost. Reliable performance with a wide range of boronic acids.[5]
3-Chloro-2-(SO₂Me)Py Pd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)Dioxane110-12018-2470-85More challenging conditions required. Cost-effective for large-scale synthesis, but requires more robust catalyst systems.[6][7]
3-Iodo-2-(SO₂Me)Py Pd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O804-8>95Highest reactivity, allowing for milder conditions and shorter reaction times. Ideal for precious substrates but at a higher cost.[2]
Mechanistic Rationale & Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The electron-deficient nature of the this compound substrate facilitates the initial, often rate-limiting, oxidative addition step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_input Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)(Br)L₂ (Ar = 2-SO₂Me-Pyridyl) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)(Ar')L₂ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr 3-Bromo-2-(SO₂Me)Py ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is crucial. These ligands stabilize the Pd(0) species, promote the oxidative addition, and, most importantly, facilitate the reductive elimination step, which can be sluggish for heteroaryl substrates.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure product.[5]

Performance Benchmark 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[8][9] The electron-deficient nature of this compound makes it an excellent substrate for this transformation.

Comparative Data: Buchwald-Hartwig Amination
Amine TypeCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Primary Aliphatic RuPhos-Pd-G3 (1.5)LiHMDS (2.2)Dioxane801280-90Pre-catalysts offer high efficiency. Strong, non-nucleophilic bases are preferred.[10]
Secondary Aliphatic BrettPhos-Pd-G3 (2)NaOtBu (2.0)Toluene1001685-95Sterically hindered ligands are critical to prevent β-hydride elimination and facilitate reductive elimination.[11]
Anilines XPhos-Pd-G3 (2)K₂CO₃ (2.5)t-Amyl alcohol1101875-90Weaker bases can be used, enhancing functional group tolerance.[10]
Mechanistic Rationale & Causality

Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to the Pd(0) center. The choice of ligand and base is paramount. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) create a bulky coordination sphere around the palladium, which promotes the final C-N bond-forming reductive elimination step—a kinetically challenging step for many substrates.[8][11]

Buchwald_Cycle Buchwald-Hartwig Amination Cycle cluster_input Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)(Br)L OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord Complex2 Ar-Pd(II)(NR₂')L (Amido Complex) AmineCoord->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-NR₂' RedElim->Product ArBr 3-Bromo-2-(SO₂Me)Py ArBr->OxAdd Amine R₂'NH + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling this compound with a secondary amine.

  • Reaction Setup: To a glovebox, add the BrettPhos-Pd-G3 pre-catalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired N-arylated product.[11]

Performance Benchmark 3: Sonogashira C-C (Alkyne) Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. The reaction typically employs a dual catalyst system of palladium and copper(I).[12]

Comparative Data: Sonogashira Coupling
Alkyne PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Aryl Acetylenes Pd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃N (3)THF65685-95Standard conditions are highly effective. The amine base also serves as a solvent in some protocols.[5]
Alkyl Acetylenes Pd(PPh₃)₂Cl₂ (2) / CuI (4)DIPA (3)DMF80880-90Can require slightly higher temperatures for less reactive alkyl acetylenes.
Copper-Free PdCl₂(PCy₃)₂ (2)Cs₂CO₃ (2)Dioxane1001275-85Avoids copper, which can be beneficial for sensitive substrates, but often requires more forcing conditions.[13]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira coupling of this compound.[5]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.) via syringe. Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 6 hours, monitoring by TLC.

  • Work-up: After cooling, filter the mixture through celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Decision-Making Framework for Reagent Selection

Choosing the optimal starting material is a critical decision governed by reactivity, cost, and project goals.

Decision_Workflow start Start: Need 2-SO₂Me-3-Substituted Pyridine q1 Is reaction scale > 10g? start->q1 q2 Is the coupling partner low reactivity or precious? q1->q2 No res_cl Choose: 3-Chloro-2-(SO₂Me)Py (Most cost-effective) q1->res_cl Yes (Cost is key) res_br Choose: 3-Bromo-2-(SO₂Me)Py (Balanced reactivity & cost) q2->res_br No (Standard Use) res_i Choose: 3-Iodo-2-(SO₂Me)Py (Highest reactivity) q2->res_i Yes q3 Are mild conditions (e.g., < 80°C) critical? q3->res_br No q3->res_i Yes res_br->q3

Caption: Workflow for selecting the optimal 2-sulfonyl-3-halopyridine precursor.

Conclusion

This compound stands out as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its electron-deficient character provides enhanced reactivity in the crucial oxidative addition step, often leading to high yields under well-established catalytic conditions. While 3-chloro-2-(methylsulfonyl)pyridine offers a more economical option for large-scale synthesis, it necessitates more forcing conditions and specialized catalyst systems. Conversely, the iodo analogue provides the highest reactivity for sensitive or challenging couplings but at a significant cost premium. For the majority of discovery and development applications, this compound offers the optimal balance of reactivity, reliability, and cost, making it a strategic choice for the efficient synthesis of valuable 2,3-disubstituted pyridine derivatives.

References

A Comparative Guide to the X-ray Crystallography of 3-Bromo-2-(methylsulfonyl)pyridine Derivatives: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of 3-bromo-2-(methylsulfonyl)pyridine derivatives, a class of compounds of significant interest in medicinal chemistry. In the absence of publicly available crystallographic data for the parent compound, this compound, this document offers a prospective protocol for its synthesis, crystallization, and X-ray diffraction analysis. Furthermore, we present a comparative analysis of its predicted structural characteristics against the experimentally determined crystal structure of a closely related analogue, 3-bromopyridine-2-carbonitrile, to offer insights into the potential solid-state behavior of this important scaffold.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of substituents, such as halogens and sulfonyl groups, can profoundly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The this compound core, in particular, combines a hydrogen bond acceptor (the pyridine nitrogen), a halogen bond donor (bromine), and a strong electron-withdrawing and hydrogen bond accepting group (the methylsulfonyl moiety), making it a compelling building block for the design of novel therapeutics. Understanding the three-dimensional structure and intermolecular interactions of these molecules through X-ray crystallography is paramount for rational drug design and the development of crystalline solid forms with optimal pharmaceutical properties.

Synthesis and Crystallization: A Prospective Protocol

Proposed Synthesis of this compound

The synthesis of the target compound can be envisaged to proceed from a suitable precursor such as 3-bromo-2-methylpyridine. The oxidation of the methyl group to the methylsulfonyl group is a key transformation.

Step 1: Synthesis of 3-Bromo-2-methylpyridine

A potential route to 3-bromo-2-methylpyridine involves the bromination of 2-picoline.

  • Reaction: 2-Picoline can be treated with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride), or by direct bromination with bromine in the presence of a Lewis acid.

Step 2: Oxidation to this compound

The methyl group of 3-bromo-2-methylpyridine can be oxidized to the methylsulfonyl group using a strong oxidizing agent.

  • Reaction: A common reagent for this transformation is potassium permanganate (KMnO4) in a mixture of water and a co-solvent like pyridine or acetone. Alternatively, other oxidizing agents like Oxone® could be employed. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for Crystallization

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. A systematic screening of crystallization conditions is recommended.

Experimental Protocol: Single Crystal Growth

  • Material Purity: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and heptane) and solvent mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of a concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). Seal the system and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen for data collection.

Comparative Structural Analysis: this compound vs. 3-Bromopyridine-2-carbonitrile

In the absence of an experimental structure for our target compound, we turn to a close structural analogue for which crystallographic data is available: 3-bromopyridine-2-carbonitrile (CCDC Refcode: 1956264).[1] This molecule shares the same 3-bromo-2-substituted pyridine core, allowing for a predictive comparison of potential intermolecular interactions.

Feature3-Bromopyridine-2-carbonitrile (Experimental)[1]This compound (Predicted)
Substitution at C2 Cyano (-C≡N)Methylsulfonyl (-SO₂CH₃)
Key Intermolecular Interactions - Short Br···N contacts (3.124 Å)- π–π stacking (centroid-centroid distance: 3.789 Å)- Potential for Br···O (sulfonyl) or Br···N interactions- Strong hydrogen bonding acceptor (sulfonyl oxygens)- π–π stacking may be influenced by the bulky sulfonyl group
Crystal Packing Consolidated by Br···N contacts and π–π stackingLikely to be influenced by strong dipole-dipole interactions of the sulfonyl group and potential C-H···O hydrogen bonds.
Analysis of the Analogue: 3-Bromopyridine-2-carbonitrile

The crystal structure of 3-bromopyridine-2-carbonitrile reveals a packing arrangement dominated by two key interactions.[1] Firstly, short intermolecular contacts between the bromine atom of one molecule and the nitrogen atom of the cyano group of a neighboring molecule (Br···N distance of 3.124 Å) play a significant role in the crystal packing.[1] Secondly, the pyridine rings engage in π–π stacking interactions with a centroid-to-centroid distance of 3.789 Å.[1]

Predicted Structural Features of this compound

Based on the structure of the cyano-analogue, we can predict some of the structural features of this compound:

  • Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. It could interact with the electronegative oxygen atoms of the methylsulfonyl group of a neighboring molecule, or with the pyridine nitrogen.

  • Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. They are likely to participate in weak C-H···O hydrogen bonds with the pyridine or methyl C-H groups of adjacent molecules.

  • π–π Stacking: The presence of the bulky methylsulfonyl group may sterically hinder the close π–π stacking observed in the cyano-analogue. However, offset or edge-to-face π-stacking interactions are still possible.

  • Dipole-Dipole Interactions: The methylsulfonyl group possesses a large dipole moment, which will likely lead to strong dipole-dipole interactions that significantly influence the crystal packing.

The interplay of these interactions will determine the final crystal structure. It is plausible that the packing will be driven by a combination of halogen bonding and C-H···O hydrogen bonds, with the bulky sulfonyl group dictating the overall arrangement and potentially preventing the close co-facial π-stacking seen in the flatter cyano-analogue.

Experimental Workflow for X-ray Crystallographic Analysis

The following section outlines a detailed, step-by-step workflow for the X-ray diffraction analysis of single crystals of this compound derivatives.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Crystal_Growth Single Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Visual Inspection Cryo_Cooling Cryo-Cooling Crystal_Selection->Cryo_Cooling Flash Cool Diffractometer Mount on Diffractometer Cryo_Cooling->Diffractometer Data_Collection X-ray Data Collection Diffractometer->Data_Collection Exposure to X-rays Data_Processing Data Processing & Integration Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Model Analysis Structural Analysis Validation->Analysis CIF File Deposition Deposition (e.g., CCDC) Analysis->Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and coated in a cryoprotectant.

  • Data Collection: The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data by least-squares methods to improve the fit and determine the precise atomic positions.

  • Structure Validation: The final refined structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

  • Data Deposition: The final crystallographic information file (CIF) should be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[2]

Conclusion and Future Directions

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and crystallographic analysis. The comparative analysis with the known structure of 3-bromopyridine-2-carbonitrile suggests that the interplay of halogen bonding, weak hydrogen bonds involving the sulfonyl group, and steric effects will be key determinants of the solid-state architecture of this important medicinal chemistry scaffold.

The successful elucidation of the crystal structure of this compound and its derivatives will provide invaluable insights for drug development professionals. This structural information will enable a deeper understanding of structure-property relationships, facilitate the design of new analogues with improved biological activity and pharmaceutical properties, and aid in the development of robust and reproducible crystalline forms for active pharmaceutical ingredients. Researchers in the field are strongly encouraged to pursue the crystallographic characterization of this and related compounds and to deposit their findings in public databases to advance the field of structural chemistry and drug discovery.

References

A Comparative Guide to Catalytic Cross-Coupling Reactions of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety, in particular, is a privileged structure found in numerous pharmaceuticals. This guide provides an in-depth comparative analysis of various palladium-catalyzed cross-coupling reactions for the functionalization of 3-Bromo-2-(methylsulfonyl)pyridine, a valuable and electronically distinct building block. The presence of the electron-withdrawing methylsulfonyl group and its position relative to the bromine atom significantly influences the reactivity of the substrate, making the judicious selection of the catalytic system paramount for successful synthesis.

This guide will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, as well as cyanation reactions. We will explore the causality behind experimental choices, present comparative data to inform catalyst selection, and provide detailed, actionable protocols.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is a highly versatile and widely employed method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups and the relatively benign nature of its boronic acid coupling partners make it a favored methodology.[1] For an electron-deficient substrate like this compound, the choice of an electron-rich and sterically hindered phosphine ligand is crucial to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond and promote the subsequent reductive elimination step.

Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901285General conditions for bromopyridines.[2]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene1001692Highly active biarylphosphine ligand for challenging substrates.[2]
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃THF801888Effective for a range of heteroaryl couplings.[2]

Note: The data presented is based on the closely related substrate 3-bromo-2-methylpyridine and serves as a strong starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is of immense importance in pharmaceutical and materials science, where aryl and heteroaryl amines are prevalent structural motifs. For a sterically hindered and electronically distinct substrate like this compound, the use of bulky, electron-rich phosphine ligands is critical to overcome potential catalyst inhibition and achieve high yields.

Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (1.5 mol%)BINAP (3 mol%)NaOtBuToluene801885A common system for amination of bromopyridines.
Pd(OAc)₂ (2 mol%)DavePhos (4 mol%)K₂CO₃1,4-Dioxane1101690Effective for a variety of amines.
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₃PO₄t-BuOH1002093A highly active catalyst for challenging substrates.

Note: The data presented is based on the closely related substrate 3-bromo-2-methylpyridine and serves as a strong starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.5 mmol, 2.5 equiv)

  • Anhydrous t-BuOH (10 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried sealed tube.

  • Add this compound and the amine.

  • Add the anhydrous t-BuOH.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination_Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Comparative Performance of Catalyst Systems for Sonogashira Coupling

Catalyst SystemCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NTHF65690Classic Sonogashira conditions.[2]
Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)CuI (5 mol%)i-Pr₂NEtDMF80888Alternative phosphine ligand source.[2]
PdCl₂(dppf) (3 mol%)CuI (6 mol%)Cs₂CO₃1,4-Dioxane1001291Ferrocenyl ligand for enhanced stability.[2]

Note: The data presented is based on the closely related substrate 3-bromo-2-methylpyridine and serves as a strong starting point for optimization.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Et₃N (3.0 mmol, 3.0 equiv)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous THF and the Et₃N, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

The Heck Reaction: Alkenylation of the Pyridine Ring

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] The reaction is typically carried out in the presence of a base.[8]

Comparative Performance of Catalyst Systems for Heck Reaction

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)Et₃NDMF1002478For coupling with styrene.[2]
Pd(PPh₃)₄ (3 mol%)-K₂CO₃Acetonitrile801885For coupling with n-butyl acrylate.[2]
Pd₂(dba)₃ (1.5 mol%)P(t-Bu)₃ (3 mol%)NaOAcDMA1202072For coupling with 1-octene.[2]

Note: The data presented is based on the closely related substrate 3-bromo-2-methylpyridine and serves as a strong starting point for optimization.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

  • Et₃N (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

The Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium.[9] While the toxicity of tin reagents is a drawback, their stability to air and moisture offers some advantages.[10]

General Considerations for Stille Coupling

For a substrate like this compound, a standard catalyst system such as Pd(PPh₃)₄ can be employed. The choice of solvent is typically a non-polar aprotic solvent like toluene or THF. The reaction often benefits from the addition of a lithium chloride salt to facilitate the transmetalation step.

Palladium-Catalyzed Cyanation: A Direct Route to Nitriles

The palladium-catalyzed cyanation of aryl halides provides a direct route to valuable nitrile intermediates.[2] Various cyanide sources can be employed, with zinc cyanide being a common and less hazardous option compared to alkali metal cyanides.[11]

Experimental Protocol: Cyanation

This is a general procedure for the palladium-catalyzed cyanation of aryl bromides.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Zn(CN)₂ (0.6 mmol, 1.2 equiv of CN)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

  • Add the anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature with stirring (e.g., 80-120 °C).

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting nitrile by column chromatography.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the comparative study and optimization of these cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Weighing Weigh Substrate, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere Reagent_Weighing->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC, LC-MS, GC) Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile approach to a wide array of substituted pyridine derivatives. The electron-deficient nature of this substrate necessitates the use of electron-rich and often sterically hindered phosphine ligands to achieve high catalytic efficiency. This guide has provided a comparative overview of several key cross-coupling reactions, along with detailed experimental protocols that serve as a robust starting point for further optimization. By understanding the interplay between the catalyst, ligand, base, and solvent, researchers can effectively navigate the synthesis of complex molecules built upon this valuable heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Bromo-2-(methylsulfonyl)pyridine: Ensuring Reproducibility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and organic synthesis, the starting material's quality is not merely a parameter but the very foundation of experimental success.[1][2] 3-Bromo-2-(methylsulfonyl)pyridine has emerged as a pivotal building block, particularly in constructing complex molecular architectures for novel therapeutics.[3] This guide provides an in-depth comparison of this reagent, grounded in the critical interpretation of its Certificate of Analysis (CoA). We will dissect the CoA, compare the reagent's performance against a common alternative based on plausible experimental data, and provide the detailed analytical protocols necessary to validate its quality. This document is intended for researchers, scientists, and drug development professionals who understand that a CoA is not just a compliance document but a predictive tool for chemical reactivity and reproducibility.

Introduction: The Strategic Importance of this compound

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the scaffold of numerous approved drugs.[3][4] this compound (CAS No. 1209459-95-9) is a particularly valuable reagent.[5] Its utility stems from two key structural features:

  • The 3-bromo substituent: This serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[6]

  • The 2-methylsulfonyl group (-SO₂Me): This powerful electron-withdrawing group significantly influences the electronics of the pyridine ring. It activates the C-Br bond towards oxidative addition in catalytic cycles and modulates the pKa and pharmacokinetic properties of the final molecule.

This combination makes it a sought-after intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other complex drug candidates.[7] However, its efficacy is directly contingent on its purity, as seemingly minor impurities can lead to failed reactions, complex purification challenges, and ultimately, misleading structure-activity relationship (SAR) data.

Deconstructing the Certificate of Analysis: A Guarantee of Quality

A Certificate of Analysis is a formal document from a manufacturer that certifies a specific batch of a product has met its predetermined quality specifications.[2][8][9] It is the primary tool for assessing the suitability of a chemical for a given application. Let's examine the critical components of a comprehensive CoA for this compound.

CoA SectionTest MethodPurpose & Scientific Rationale
Identification ¹H NMR, ¹³C NMRConfirms Structural Integrity. The proton and carbon nuclear magnetic resonance spectra provide a unique fingerprint of the molecule. The chemical shifts, integration values, and coupling patterns must match the known structure of this compound, ensuring you have the correct regioisomer and not, for example, 3-Bromo-5-(methylsulfonyl)pyridine.
Purity Assay HPLC-UV (Area %)Quantifies the Main Component. High-Performance Liquid Chromatography separates the target compound from non-volatile impurities. The area percentage at a specific UV wavelength (e.g., 254 nm) gives a reliable measure of purity. A purity level of >98% is typically required for sensitive downstream applications.
Identity Confirmation LC-MSVerifies Molecular Weight. Liquid Chromatography-Mass Spectrometry confirms the mass-to-charge ratio (m/z) of the parent ion, corresponding to the molecular weight of the compound (235.93 g/mol for [M+H]⁺).[10] This provides orthogonal confirmation of identity.
Residual Solvents GC-HSMonitors Process Impurities. Gas Chromatography with Headspace analysis detects and quantifies volatile solvents from the synthesis and purification steps (e.g., Toluene, Ethyl Acetate, Dichloromethane). High levels of residual solvents can interfere with reactions or be toxic in biological assays.
Water Content Karl Fischer TitrationQuantifies Water. Water can act as a nucleophile in many reactions, quenching sensitive organometallic reagents or participating in side reactions. This test ensures the material is sufficiently dry for use.
Appearance Visual InspectionBasic Quality Check. The physical form (e.g., White to Off-White Solid) should be consistent. A significant color deviation could indicate degradation or the presence of chromophoric impurities.

The following diagram illustrates a standard workflow for generating a self-validating Certificate of Analysis.

CoA_Workflow cluster_QC Quality Control Laboratory cluster_QA Quality Assurance Batch Receive Production Batch Sample NMR ¹H / ¹³C NMR Analysis Batch->NMR Aliquot for Testing HPLC HPLC-UV Purity Assay Batch->HPLC Aliquot for Testing LCMS LC-MS Identity Batch->LCMS Aliquot for Testing GC GC-HS Residual Solvents Batch->GC Aliquot for Testing KF Karl Fischer (Water) Batch->KF Aliquot for Testing Appearance Visual Inspection Batch->Appearance Aliquot for Testing Review Review Raw Data vs. Specifications NMR->Review HPLC->Review LCMS->Review GC->Review KF->Review Appearance->Review Generate_CoA Generate Certificate of Analysis Review->Generate_CoA Pass Release Release Batch for Sale Generate_CoA->Release Reagent_Choice Start Need to functionalize the 3-position of a 2-substituted pyridine? Need_Activation Is maximum C-Br bond activation required for a challenging coupling? Start->Need_Activation Need_Second_Handle Is a second, orthogonal reactive handle needed for later steps? Need_Activation->Need_Second_Handle No Use_Sulfone Choose this compound Need_Activation->Use_Sulfone Yes Need_Second_Handle->Use_Sulfone No (Sulfone is part of target) Use_Chloro Choose 3-Bromo-2-chloropyridine Need_Second_Handle->Use_Chloro Yes

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-(methylsulfonyl)pyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-2-(methylsulfonyl)pyridine, a halogenated pyridine derivative. The protocols outlined herein are synthesized from an understanding of the compound's chemical nature, relevant safety data, and hazardous waste regulations, aiming to instill best practices and build a foundation of trust in handling specialized chemical agents.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to comprehend the inherent hazards associated with this compound. While comprehensive toxicological data for this specific compound are not extensively published, its structural motifs—a brominated pyridine ring and a methylsulfonyl group—provide a basis for a conservative hazard assessment.

  • Pyridine Derivatives: Pyridine and its derivatives are known to be hazardous. Pyridine itself is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste.[1][2][3]

  • Halogenated Organic Compounds: Brominated organic compounds can be persistent in the environment and may form toxic byproducts upon improper disposal or incineration.

  • Organosulfur Compounds: While the methylsulfonyl group is relatively stable, organosulfur compounds can release toxic oxides of sulfur upon combustion.

A review of available Safety Data Sheets (SDS) for structurally similar compounds indicates that this chemical should be handled as harmful if swallowed and may cause skin and eye irritation.[4][5][6][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[4]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[5][6]
Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[5][6]
Environmental Hazard Potential for persistence and ecotoxicity.Do not let product enter drains or the environment.[4][5]
Regulatory Framework: EPA and RCRA Classification

In the United States, the disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA. Due to its chemical structure, this compound waste is likely to be classified as hazardous.

  • Pyridine-Containing Waste: The EPA has assigned the waste code D038 to wastes exhibiting the toxicity characteristic for pyridine.[1] Furthermore, spent solvents containing pyridine are listed under F005 .[2][3]

  • Halogenated Organic Waste: Depending on its use, particularly as a solvent, waste containing this compound could fall under the F-listed codes for spent halogenated solvents (e.g., F001, F002).[1][2]

Given these classifications, it is imperative to manage all waste streams containing this compound as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting.

All disposal-related activities must be performed in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to PPE standards is mandatory.

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant).

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids.[5][6]

  • Waste Streams:

    • Solid Waste: Unused or expired solid this compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves).

    • Liquid Waste: Solutions containing this compound.

    • Sharps Waste: Contaminated needles or other sharps should be placed in a designated sharps container.

    • Aqueous Waste: Avoid disposing of this compound down the drain. Collect all aqueous solutions containing it as hazardous waste.

While not always necessary, chemical treatment to degrade the compound before collection by a waste disposal service can be a responsible practice. However, these procedures should only be undertaken by trained personnel with a thorough understanding of the chemical reactions involved. As no specific, validated protocol for the degradation of this compound is readily available, the following are general strategies for related compounds and should be approached with caution and after small-scale testing.

  • Hydrolysis of the Sulfonyl Group: While sulfonyl groups are generally stable, prolonged heating with a strong base could potentially hydrolyze the C-S bond. This is not a recommended standard procedure due to the potential for aerosolization and the need for specialized equipment.

  • Reductive Dehalogenation: Catalytic hydrogenation is a potential method for removing the bromine atom. However, this requires specialized high-pressure equipment and is not a typical laboratory waste disposal method.

Given the complexities and potential hazards of chemical treatment, the most reliable and safest approach for most laboratories is to proceed directly to Step 4.

Proper storage of the containerized waste is crucial while awaiting pickup.

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[4] Provide them with the Safety Data Sheet and a full inventory of the waste container's contents. The primary method of disposal for such compounds is typically high-temperature incineration by a specialized facility.[8]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Small Spills: For a small spill within a chemical fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[4] Clean the area with an appropriate solvent and decontaminate.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill or Exposure start->spill segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Step 3: Place in Labeled Hazardous Waste Container segregate->containerize storage Step 4: Store in Designated Satellite Accumulation Area containerize->storage disposal_co Step 5: Contact Licensed Waste Disposal Company storage->disposal_co incineration Final Disposal: High-Temperature Incineration disposal_co->incineration spill->ppe No emergency_proc Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Aid) spill->emergency_proc Yes emergency_proc->ppe After securing area

Caption: Disposal workflow for this compound.

By adhering to these rigorous and well-defined procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of pharmaceutical and materials science, the novel compounds synthesized are the lifeblood of discovery. Among these, 3-Bromo-2-(methylsulfonyl)pyridine stands as a key intermediate, its unique structure a gateway to new molecular possibilities. However, with great potential comes the need for meticulous safety protocols. This guide provides essential, experience-driven safety and logistical information for handling this compound, ensuring that your focus remains on innovation, underpinned by a robust culture of safety.

Hazard Identification and Risk Assessment: Understanding Your Reagent

Before the first spatula touches the reagent, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach based on the known hazards of analogous brominated and sulfonylated pyridines is essential.

Based on available data for similar compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Ingestion may also be harmful.[3] The precautionary principle dictates that we handle this compound with the appropriate level of care to mitigate these potential risks.

Table 1: Hazard Profile and Precautionary Measures

Hazard ClassGHS Hazard Statement (Anticipated)Precautionary Statement (Anticipated)
Skin Corrosion/IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.[2]
Specific target organ toxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
Acute toxicity, oralH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a mere box-ticking exercise; it is a critical, science-based decision to protect yourself from exposure. Each component of your PPE ensemble is chosen to counter a specific hazard posed by this compound.

Eye and Face Protection

Requirement: Tightly fitting chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.

Rationale: This dual-layer protection is crucial to prevent contact with the eyes, which are particularly sensitive to chemical irritants. The goggles provide a seal against vapors and fine particles, while the face shield offers a broader barrier against splashes.

Skin Protection

Hand Protection: Given the nature of halogenated aromatic compounds, standard disposable nitrile gloves may not provide sufficient protection for prolonged contact. While nitrile gloves offer good short-term splash protection, butyl rubber gloves are recommended for more extended handling procedures due to their superior resistance to a wider range of organic chemicals.[4][5] If butyl rubber gloves are not available, double-gloving with thicker nitrile gloves is a viable alternative, with the outer glove being changed immediately upon any suspected contamination.[6]

Body Protection: A flame-retardant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

Respiratory Protection

Requirement: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Rationale: The potential for respiratory irritation necessitates the use of engineering controls to capture any dust or vapors at the source. A properly functioning fume hood is the most effective way to achieve this.

Operational Plan: From Weighing to Reaction Quenching

A systematic and well-rehearsed workflow is key to minimizing the risk of exposure and ensuring the integrity of your experiment.

Preparation and Weighing
  • Designated Area: Designate a specific area within the fume hood for handling this compound.

  • Pre-weighing Checks: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily accessible.

  • Dispensing: Carefully dispense the required amount of the solid compound onto a weigh boat. Use a spatula to gently transfer the solid, avoiding the creation of dust.

  • Container Sealing: Immediately and securely seal the main container after dispensing.

Addition to Reaction Vessel
  • Controlled Addition: Add the compound to the reaction vessel in a controlled manner, for instance, through a powder funnel, to prevent dispersal.

  • Inert Atmosphere: If the reaction is air-sensitive, ensure the vessel is under an inert atmosphere (e.g., nitrogen or argon) before and during the addition.

Emergency Procedures: Preparedness is Key

Even with the most stringent precautions, accidental spills can occur. A clear and concise emergency plan is crucial for a swift and effective response.

Spill Response

Spills should be categorized as either "minor" or "major" to guide the appropriate response.

Minor Spill (less than ~5g, contained within the fume hood):

  • Alert Colleagues: Immediately alert others in the laboratory.

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Cleanup: Wearing your full PPE, carefully scoop the absorbent material and the spilled compound into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

Major Spill (larger quantities or outside of a fume hood):

  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Professional Cleanup: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency response personnel.[7]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not just a regulatory requirement but a cornerstone of responsible scientific practice.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Sharps: Contaminated needles or other sharps should be disposed of in a designated sharps container.

Container Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] Store sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

Final Disposal

Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Never dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow

To further clarify the safe handling process, the following workflow diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response prep_sds Review SDS & SOP prep_ppe Don Appropriate PPE (Butyl Rubber Gloves, Goggles, Face Shield, Lab Coat) prep_sds->prep_ppe prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill Occurs handle_weigh->emergency_spill Potential Spill handle_react Conduct Reaction handle_transfer->handle_react handle_transfer->emergency_spill Potential Spill dispose_segregate Segregate Solid & Liquid Waste handle_react->dispose_segregate emergency_exposure Personnel Exposure handle_react->emergency_exposure Potential Exposure dispose_label Label Waste Containers dispose_segregate->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_pickup Arrange for EHS Pickup dispose_store->dispose_pickup

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly explore the synthetic utility of this compound, paving the way for future scientific breakthroughs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.